Fluconazole-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H12F2N6O |
|---|---|
Molecular Weight |
309.25 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)-3-((3,5-13C2,415N)1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i6+1,8+1,16+1 |
InChI Key |
RFHAOTPXVQNOHP-FAYSUYIISA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Fluconazole-13C2,15N and its primary research uses?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fluconazole-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of the antifungal agent fluconazole (B54011) in complex biological matrices. This document details its chemical properties, primary research applications, and provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Core Properties of this compound
This compound is a synthetic, non-radioactive, isotopically labeled version of fluconazole. The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a molecule with a higher molecular weight than the unlabeled fluconazole, while retaining the same chemical and physical properties. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays.
Table 1: Chemical and Physical Properties of Fluconazole and its Isotopologue
| Property | Fluconazole | This compound |
| Chemical Formula | C₁₃H₁₂F₂N₆O[1][2][3][4] | ¹³C₂¹²C₁₁H₁₂F₂¹⁵N¹⁴N₅O |
| Molecular Weight | 306.27 g/mol [1][2][4] | 309.28 g/mol (approx.) |
| CAS Number | 86386-73-4[1][2][3][4] | 1309935-84-9[5] |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (Typical) | ≥98%[4] | ≥98% (Chemical Purity) |
| Isotopic Enrichment | Not Applicable | Typically ≥99% for ¹³C and ¹⁵N |
Note: The exact molecular weight and isotopic enrichment of this compound may vary slightly between different commercial suppliers. It is recommended to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific information.
Primary Research Applications
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing LC-MS/MS. Its use is critical in the following research areas:
-
Pharmacokinetic (PK) Studies: Accurate determination of fluconazole concentrations in biological fluids (e.g., plasma, urine) over time is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[6][7] this compound allows for precise quantification, which is fundamental for establishing dosing regimens and evaluating drug-drug interactions.[8][9][10]
-
Therapeutic Drug Monitoring (TDM): TDM of fluconazole is employed to optimize treatment efficacy and minimize toxicity, especially in critically ill patients, individuals with renal impairment, or those receiving prolonged therapy.[11][12][13] The use of a stable isotope-labeled internal standard like this compound in TDM assays ensures the reliability of the measured drug concentrations, enabling clinicians to make informed decisions on dose adjustments.[14][15][16]
-
Drug Metabolism Studies: Investigating the metabolic fate of fluconazole requires sensitive and specific analytical methods. This compound can be used to accurately quantify the parent drug alongside its metabolites in various biological samples.
-
Bioequivalence Studies: In the development of generic formulations of fluconazole, bioequivalence studies are necessary to demonstrate that the generic product performs in the same manner as the innovator product. The use of a reliable internal standard is a regulatory requirement for these studies to ensure the accuracy of the pharmacokinetic data.
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[17]
Experimental Protocols
Quantification of Fluconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of fluconazole in human plasma. Method parameters may require optimization based on the specific instrumentation and laboratory conditions.
3.1.1. Materials and Reagents
-
Fluconazole analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve fluconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the fluconazole stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 1 µg/mL.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the internal standard working solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
-
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of fluconazole to this compound against the nominal concentration of the calibrators.
-
Use a weighted linear regression model for the calibration curve.
-
Determine the concentration of fluconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate typical workflows where this compound is utilized.
Caption: A typical workflow for a pharmacokinetic study of fluconazole.
Caption: Workflow for therapeutic drug monitoring (TDM) of fluconazole.
References
- 1. Fluconazole [drugfuture.com]
- 2. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluconazole, 99% | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. This compound | Bacterial | 1309935-84-9 | Invivochem [invivochem.com]
- 6. admescope.com [admescope.com]
- 7. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Fluconazole. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in superficial and systemic mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of fluconazole in superficial and systemic mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Level of evidence for therapeutic drug monitoring of fluconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Therapeutic Drug Monitoring: Established and Emerging Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunosuppressant therapeutic drug monitoring by LC-MS/MS: workflow optimization through automated processing of whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromsystems.com [chromsystems.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fluconazole-13C2,15N: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthetic pathways of the isotopically labeled antifungal agent, Fluconazole-13C2,15N. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry.
Chemical Properties
This compound is a stable isotope-labeled version of Fluconazole (B54011), a broad-spectrum triazole antifungal drug. The incorporation of two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom into the fluconazole structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of fluconazole in biological matrices. This labeling does not alter the chemical reactivity of the molecule.
Table 1: Physicochemical Properties of Fluconazole and its Isotopologue
| Property | Fluconazole | This compound |
| Molecular Formula | C₁₃H₁₂F₂N₆O | C₁₁¹³C₂H₁₂F₂N₅¹⁵NO |
| Molecular Weight | 306.27 g/mol [1][2][3] | 309.25 g/mol [4] |
| Appearance | White crystalline powder | Solid at room temperature[5] |
| Melting Point | 138-140 °C | Not explicitly available, expected to be similar to Fluconazole |
| Solubility | Slightly soluble in water; Soluble in DMSO and ethanol[6][2][3] | Expected to have similar solubility to Fluconazole |
| CAS Number | 86386-73-4[6][2] | 1309935-84-9[4] |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Fluconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By blocking the conversion of lanosterol to ergosterol, fluconazole disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[7][9][8]
Caption: Mechanism of action of Fluconazole.
Synthesis of this compound
One common synthetic approach for fluconazole involves the reaction of a substituted acetophenone (B1666503) derivative with 1,2,4-triazole (B32235), followed by the introduction of the second triazole ring. To synthesize this compound, one could start with a ¹³C-labeled precursor for the central propan-2-ol backbone and ¹⁵N-labeled 1,2,4-triazole.
Caption: A plausible synthetic route for this compound.
Experimental Protocol (Hypothetical)
This protocol is a generalized representation and would require optimization.
Step 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
-
To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Slowly add chloroacetyl chloride at a controlled temperature.
-
The reaction is stirred until completion, monitored by TLC or GC.
-
The reaction mixture is then quenched and the product is extracted, dried, and purified.
Step 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl-[¹⁵N])ethanone
-
The product from Step 1 is reacted with ¹⁵N-labeled 1,2,4-triazole in a suitable solvent (e.g., acetone) in the presence of a base (e.g., potassium carbonate).
-
The reaction is heated to reflux and monitored for completion.
-
The product is isolated by filtration and purified.
Step 3: Synthesis of 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl-[¹⁵N])methyl)oxirane
-
The ketone from Step 2 is reacted with trimethylsulfoxonium iodide in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMSO).
-
The reaction is typically run at room temperature.
-
The resulting epoxide is extracted and purified.
Step 4: Synthesis of Fluconazole-¹³C₂,¹⁵N
-
The epoxide from Step 3 is reacted with ¹³C₂-labeled 1,2,4-triazole in a suitable solvent (e.g., DMF) in the presence of a base (e.g., potassium carbonate).
-
The reaction mixture is heated to promote the ring-opening of the epoxide.
-
After completion, the final product, Fluconazole-¹³C₂,¹⁵N, is isolated and purified using techniques such as column chromatography and recrystallization.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring (TDM) of fluconazole in biological samples such as plasma or serum.[10] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, leading to high accuracy and precision.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN101891693B - New method for preparing fluconazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clearsynth.com [clearsynth.com]
- 6. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 18F-labeled fluconazole and positron emission tomography studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Reliable and Easy-To-Use Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Analysis of Fluconazole, Isavuconazole, Itraconazole, Hydroxy-Itraconazole, Posaconazole, and Voriconazole in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Stable Isotope-Labeled Fluconazole in Metabolic and Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of stable isotope-labeled (SIL) fluconazole (B54011), such as Fluconazole-¹³C₂,¹⁵N, in metabolic and pharmacokinetic studies. The primary and most critical application of these labeled compounds is as an internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach, known as isotope dilution mass spectrometry, is the gold standard for accurately determining the concentration of fluconazole in complex biological matrices.
While the specific isotopologue Fluconazole-¹³C₂,¹⁵N is not widely documented in available literature, the principles and methodologies described herein are directly applicable. Studies commonly utilize other stable isotope-labeled versions, such as deuterated fluconazole (Fluconazole-d₄), which serve the same function and provide a clear precedent for the utility of any SIL fluconazole.[1][2][3]
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental advantage of using a stable isotope-labeled internal standard like Fluconazole-¹³C₂,¹⁵N is its near-identical physicochemical properties to the unlabeled (native) fluconazole.[4] It co-elutes chromatographically and exhibits the same behavior during sample extraction, handling, and ionization in the mass spectrometer.[4] However, due to its increased mass from the ¹³C and ¹⁵N isotopes, it is distinguishable from the native drug by the mass spectrometer.
This allows the SIL-IS to act as a perfect comparator. By adding a precise, known amount of the SIL-IS to every sample at the earliest stage of processing, any variability or loss of analyte during the experimental workflow is mirrored by the internal standard. The final quantification is based on the ratio of the native analyte's signal to the SIL-IS's signal, which corrects for:
-
Variability in sample extraction and recovery.
-
Inconsistencies in injection volume.
-
Matrix effects (suppression or enhancement of ionization).[5]
-
Fluctuations in instrument performance.
This results in exceptionally high accuracy and precision, which is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence trials.[6][7]
Experimental Workflow and Protocols
The quantification of fluconazole in biological samples (e.g., plasma, serum) using a SIL-IS follows a standardized workflow.
Caption: Bioanalytical workflow for fluconazole quantification using a stable isotope-labeled internal standard.
Detailed Experimental Protocol (Representative)
This protocol is a composite based on validated methods for fluconazole quantification in human plasma using a SIL-IS.[2][8][9][10]
1. Preparation of Standards and Internal Standard:
- Stock Solutions: Prepare a stock solution of unlabeled fluconazole (e.g., 1 mg/mL) and Fluconazole-¹³C₂,¹⁵N (e.g., 1 mg/mL) in methanol (B129727).
- Calibration Standards: Serially dilute the fluconazole stock solution with drug-free plasma to create a series of calibration standards covering the expected concentration range (e.g., 0.01 to 50 µg/mL).[1][11]
- Internal Standard Working Solution: Dilute the Fluconazole-¹³C₂,¹⁵N stock solution to a fixed concentration (e.g., 10 µg/mL) in an appropriate solvent like methanol.
2. Sample Preparation (Protein Precipitation):
- Pipette a small volume of sample (e.g., 50-100 µL) of either a calibration standard, quality control (QC) sample, or unknown study sample into a microcentrifuge tube.
- Add a small volume (e.g., 10 µL) of the internal standard working solution to each tube and vortex briefly.
- Add 2-3 volumes of cold acetonitrile (B52724) or methanol to precipitate proteins.[10][11]
- Vortex vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[7]
- Transfer the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
- Chromatography System: Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) system.
- Analytical Column: A reverse-phase C18 column (e.g., Acquity BEH C18, Zorbax SB-C18) is commonly used.[9][12]
- Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[8][10]
- Flow Rate: Typically 0.3 - 0.5 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2][9]
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both fluconazole and its labeled internal standard.[9]
MRM Transitions for Analysis: The mass shift from the stable isotope labels is key. For example, if Fluconazole-¹³C₂,¹⁵N is used, its precursor ion will be heavier than native fluconazole.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 6. clpmag.com [clpmag.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. A rapid and sensitive LC-MS/MS method for determination of fluconazole in human plasma and its application in infants with Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of 13C and 15N Isotopes in Modern Drug Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of stable isotope labeling has revolutionized our ability to trace the metabolic fate of drugs within complex biological systems. Among the arsenal (B13267) of stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) have emerged as indispensable tools in drug discovery and development. Their non-radioactive nature ensures safety in clinical applications, while their unique mass signatures provide a powerful means to elucidate pharmacokinetics, map metabolic pathways, and understand drug mechanisms of action with unparalleled precision. This technical guide delves into the core principles, experimental methodologies, and data interpretation strategies for leveraging ¹³C and ¹⁵N isotopes in drug tracing.
Core Principles of ¹³C and ¹⁵N Isotope Tracing
Stable isotope tracing operates on a simple yet powerful premise: replacing atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N) creates a "tagged" version of the compound. This labeled drug is chemically identical to its unlabeled counterpart and behaves the same way in biological processes.[1] However, its increased mass allows it to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]
The primary applications in drug tracing include:
-
Pharmacokinetic (ADME) Studies: Stable isotope-labeled drugs are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies.[2][4] By administering a labeled version of a drug, researchers can track its journey through the body, identify its metabolites, and determine key pharmacokinetic parameters.
-
Metabolic Pathway Analysis: Introducing ¹³C or ¹⁵N-labeled substrates (like glucose or glutamine) allows for the mapping of metabolic fluxes and the identification of how a drug perturbs these pathways.[3][5] This is crucial for understanding a drug's mechanism of action and potential off-target effects.
-
Bioavailability Studies: Co-administering an oral unlabeled dose with an intravenous ¹³C-labeled microdose allows for the precise determination of absolute bioavailability in a single study, reducing inter-subject variability.
-
Mechanism of Action Elucidation: By tracing the metabolic fate of a drug or its impact on endogenous metabolic pathways, researchers can gain deep insights into its therapeutic and toxicological mechanisms.[6][7]
Key Analytical Techniques
The two primary analytical platforms for detecting and quantifying ¹³C and ¹⁵N-labeled compounds are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Mass Spectrometry (MS): Coupled with separation techniques like liquid chromatography (LC-MS), MS is the workhorse of stable isotope tracing due to its high sensitivity and selectivity.[2] It differentiates molecules based on their mass-to-charge ratio (m/z), allowing for the clear distinction between labeled and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can distinguish between different isotopomers (molecules with the same number of isotopic labels but at different positions).[1][8] While generally less sensitive than MS, NMR is a powerful tool for elucidating metabolic pathways and identifying unknown metabolites.[9]
Experimental Protocols
Protocol 1: General Workflow for a Stable Isotope Labeling Experiment in Cell Culture
This protocol outlines the typical steps for an in vitro drug metabolism study using stable isotope-labeled compounds.
-
Cell Culture: Grow the cells of interest in a standard, unlabeled medium until they reach the desired confluence.
-
Media Switch: Replace the standard medium with a medium containing the ¹³C or ¹⁵N-labeled substrate (e.g., [U-¹³C₆]-glucose or ¹⁵N-labeled drug). The concentration of the labeled substrate should be carefully chosen based on the experimental goals.
-
Time-Course Sampling: Harvest cells at various time points after the media switch to capture the dynamics of isotope incorporation and metabolite formation.
-
Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract metabolites from the cells. A common method involves using a cold 80% methanol (B129727) solution, followed by centrifugation to separate the soluble metabolites from cell debris and proteins.
-
Sample Analysis: Analyze the extracted metabolites using LC-MS or NMR to determine the isotopic enrichment in different molecules.
-
Data Analysis: Utilize specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes or quantify the formation of drug metabolites.
Protocol 2: Sample Preparation for LC-MS Analysis of Polar Metabolites
This protocol provides a more detailed procedure for preparing samples for LC-MS analysis.
-
Quenching and Extraction:
-
Place the cell culture plate on dry ice to rapidly halt metabolic activity.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold normal saline (0.9% NaCl).
-
Add 1 mL of ice-cold (-80°C) 80% methanol to each well.
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated protein.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Analysis:
-
Resuspend the dried metabolite pellet in a suitable solvent for LC-MS analysis.
-
Store samples at -80°C until analysis.
-
Protocol 3: NMR Sample Preparation and Analysis
This protocol outlines the general steps for preparing and analyzing samples using NMR spectroscopy.
-
Sample Preparation:
-
Lyophilize the metabolite extract to remove all solvent.
-
Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) spectra such as ¹H-¹³C HSQC, to identify and quantify metabolites.
-
For ¹³C NMR, ensure proper parameter settings to account for long relaxation times and the nuclear Overhauser effect to obtain quantitative data.[10]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Identify metabolites by comparing chemical shifts and coupling constants to databases (e.g., HMDB, BMRB).
-
Quantify metabolites by integrating the peak areas relative to the internal standard.
-
Data Presentation
| Table 1: Pharmacokinetic Parameters of a ¹³C-Labeled vs. Unlabeled Drug | ||||
| Compound | Half-life (t½) (h) | Clearance (CL) (L/h) | Volume of Distribution (Vd) (L) | Bioavailability (F) (%) |
| Unlabeled Drug X | 8.5 ± 1.2 | 10.2 ± 2.1 | 120 ± 15 | 65 ± 8 |
| ¹³C-Labeled Drug X | 8.6 ± 1.3 | 10.1 ± 2.0 | 122 ± 16 | 64 ± 7 |
| Data are presented as mean ± standard deviation. |
| Table 2: LC-MS/MS Parameters for Targeted Analysis of Drug Metabolites | ||||
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Drug X | 350.2 | 180.1 | 25 | 5.2 |
| ¹³C₆-Drug X | 356.2 | 186.1 | 25 | 5.2 |
| Metabolite A (Oxidation) | 366.2 | 180.1 | 28 | 4.8 |
| ¹³C₆-Metabolite A | 372.2 | 186.1 | 28 | 4.8 |
| Metabolite B (Glucuronidation) | 526.2 | 350.2 | 20 | 3.5 |
| ¹³C₆-Metabolite B | 532.2 | 356.2 | 20 | 3.5 |
| Table 3: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites in the Presence of Drug Y | ||
| Metabolite | Control (% ¹³C-labeled) | Drug Y Treated (% ¹³C-labeled) |
| Pyruvate | 95 ± 3 | 96 ± 2 |
| Lactate | 94 ± 4 | 95 ± 3 |
| Citrate | 85 ± 5 | 60 ± 7 |
| α-Ketoglutarate | 82 ± 6 | 55 ± 8 |
| Malate | 80 ± 5 | 52 ± 6 |
| Aspartate | 78 ± 6 | 50 ± 7 |
| p < 0.05 compared to control. |
Mandatory Visualizations
Visualizing complex biological data is essential for interpretation and communication. The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in ¹³C and ¹⁵N drug tracing.
Caption: General experimental workflow for stable isotope tracing in drug metabolism studies.
Caption: Simplified pathway of drug metabolism showing the tracing of a ¹³C-labeled drug.
Caption: Tracing ¹³C-glucose through glycolysis and the TCA cycle, illustrating the inhibitory effect of a drug.
Conclusion
The use of ¹³C and ¹⁵N stable isotopes has become a cornerstone of modern drug development. These powerful tracers provide an unparalleled window into the complex interplay between a drug and the biological system. By enabling precise and safe in vivo and in vitro studies of drug metabolism, pharmacokinetics, and mechanism of action, ¹³C and ¹⁵N isotopes empower researchers to make more informed decisions throughout the drug discovery and development pipeline, ultimately leading to the creation of safer and more effective medicines. The continued advancement of analytical technologies like high-resolution mass spectrometry and NMR spectroscopy will undoubtedly further expand the applications and impact of stable isotope tracing in the years to come.
References
- 1. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Studies of Pharmacodynamic Mechanisms via Measurements of Metabolic Flux: Fundamental Concepts and Guiding Principles for Using Stable Isotope Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 10. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Fluconazole-13C2,15N as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of isotopically labeled fluconazole (B54011), specifically Fluconazole-13C2,15N, as an internal standard for quantitative analysis by mass spectrometry. The principles and methodologies described are essential for therapeutic drug monitoring (TDM), bioavailability/bioequivalence (BA/BE) studies, and other pharmacokinetic research.
Introduction to Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and exhibit similar ionization efficiency, minimizing matrix effects.
This compound is a stable isotope-labeled version of fluconazole, an antifungal agent. The incorporation of two Carbon-13 and one Nitrogen-15 atoms results in a mass shift that allows it to be distinguished from the unlabeled fluconazole by the mass spectrometer, while maintaining nearly identical chemical and physical properties.
The Role of this compound in Quantitative Analysis
The primary role of this compound is to improve the accuracy and precision of fluconazole quantification in biological matrices such as plasma and serum. Therapeutic drug monitoring of fluconazole is crucial for optimizing treatment efficacy and minimizing toxicity, especially in critically ill or immunocompromised patients[1]. LC-MS/MS methods are widely used for this purpose due to their high sensitivity and specificity[2].
The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it compensates for variability in:
-
Sample Preparation: Losses during extraction procedures like protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Minor variations in retention time.
-
Ionization Efficiency: Suppression or enhancement of the analyte signal due to co-eluting matrix components.
Experimental Methodologies
While specific protocols may vary between laboratories, the following sections outline a typical workflow for the quantification of fluconazole in human plasma or serum using an isotopically labeled internal standard.
A simple and rapid protein precipitation method is commonly employed for the extraction of fluconazole from plasma or serum samples[2][3][4].
Protocol:
-
To 100 µL of plasma/serum sample, add a known concentration of the internal standard solution (e.g., this compound in methanol).
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol[2][4][5].
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 17,000 g for 10 minutes) to pellet the precipitated proteins[5].
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis. Dilution with a reconstitution solution may be performed if necessary[5].
Experimental Workflow for Sample Preparation
Caption: A typical protein precipitation workflow for preparing biological samples for fluconazole analysis.
Reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate fluconazole and its internal standard from other components in the sample extract.
Typical LC Conditions:
-
Column: A C18 column is commonly used for separation[2][3][4][6].
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often containing a small amount of formic acid) and an organic phase (typically acetonitrile or methanol) is employed[2][3][4][6].
-
Flow Rate: Flow rates are typically in the range of 0.3 to 1.0 mL/min[2][4].
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is commonly used for the detection and quantification of fluconazole and its internal standard. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both fluconazole and this compound.
-
Fluconazole: The protonated molecule [M+H]+ at m/z 307.1 is selected as the precursor ion. Upon fragmentation, a characteristic product ion at m/z 238.2 or 219.9 is monitored[2][7][8].
-
This compound: The precursor ion will be shifted by the mass of the incorporated stable isotopes. The exact m/z would be approximately 310.1. The fragmentation pattern is expected to be similar to the unlabeled compound, and a corresponding mass-shifted product ion would be monitored.
Logical Relationship of the Analytical Process
Caption: The logical flow from sample preparation to final quantification in an LC-MS/MS assay.
Method Validation
A robust and reliable analytical method requires thorough validation. The following tables summarize typical validation parameters for LC-MS/MS methods for fluconazole quantification, as reported in the literature. While these studies may have used other internal standards, the performance characteristics are representative of what would be expected when using this compound.
Table 1: Linearity and Sensitivity of Fluconazole Quantification
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference |
| 0.2 - 200 | >0.99 | 0.2 | [5] |
| 0.105 - 5.6 | >0.9978 | 0.105 | [2] |
| 0.01 - 10 | Not Reported | 0.01 | [6] |
| 1 - 50 | >0.999 | 1 | [9] |
Table 2: Precision and Accuracy of Fluconazole Quantification
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias or RE) | Reference |
| QC Low, Mid, High | 1.9 - 3.8 | 2.7 - 5.4 | -7.2 to 17.5 | [5] |
| QC Low, Mid, High | < 7.3 | < 7.3 | < 13.5 | [2] |
| QC Low, Mid, High | 2.84 - 10.8 | 5.27 - 11.5 | Not Reported | [6] |
| QC Low, Mid, High | 1.4 - 4.38 | 2.8 - 6.6 | Not Reported | [9] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Fluconazole | >90 | 95 - 112 | [5] |
| Fluconazole | 100.6 - 108.2 | Not Reported | [2] |
| Fluconazole | 98.6 - 104.4 | Minimal | [6] |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative determination of fluconazole in biological matrices. Its properties, closely mimicking those of the unlabeled analyte, ensure accurate correction for experimental variability, leading to high-quality data essential for clinical and research applications. The methodologies and validation data presented in this guide serve as a valuable resource for laboratories involved in the analysis of fluconazole.
References
- 1. clpmag.com [clpmag.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Reliable and Easy-To-Use Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Analysis of Fluconazole, Isavuconazole, Itraconazole, Hydroxy-Itraconazole, Posaconazole, and Voriconazole in Human Plasma and Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A rapid and sensitive LC-MS/MS method for determination of fluconazole in human plasma and its application in infants with Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 9. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Isotopic Purity in Fluconazole-13C2,15N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (B54011), a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is vital for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] In the realm of pharmaceutical research and development, particularly in drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled compounds are indispensable tools.[2] Fluconazole-13C2,15N, a stable isotope-labeled variant of Fluconazole, serves as an ideal internal standard for quantitative bioanalysis and as a tracer in metabolic studies. Its utility, however, is intrinsically linked to its isotopic purity. This technical guide provides an in-depth exploration of the significance of high isotopic purity in this compound, detailing its impact on data quality and outlining the experimental protocols for its verification.
The Significance of Isotopic Purity
High isotopic purity of this compound is paramount for several key reasons:
-
Accuracy in Quantitative Analysis: In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled compounds are used as internal standards to correct for variations in sample preparation and instrument response.[3] High isotopic purity ensures that the signal from the internal standard is distinct and free from interference from the unlabeled analyte, leading to more accurate and precise quantification of the drug in biological matrices.[4]
-
Clarity in Metabolite Identification: When used as a tracer in metabolic studies, the distinct mass shift of the labeled compound allows for the unambiguous identification of its metabolites from the complex background of endogenous molecules.[2] Isotopic impurities can lead to ambiguous mass spectral data, complicating the identification of novel metabolites.
-
Reliability in Pharmacokinetic Profiling: Accurate pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion (ADME), are critical for determining the safety and efficacy of a drug.[2] The use of a highly pure isotopically labeled standard ensures the reliability of the data generated in these studies.[5]
Data Presentation: Isotopic Purity Analysis
The isotopic purity of this compound is determined by assessing the distribution of its isotopologues using high-resolution mass spectrometry. The goal is to confirm that the desired isotopologue (with two 13C and one 15N atoms) is the most abundant species and to quantify the levels of other isotopic variants.
Table 1: Theoretical and Observed Isotopic Distribution of this compound
| Isotopologue | Theoretical Mass (Da) | Theoretical Abundance (%) | Observed Abundance (%) | Mass Error (ppm) |
| M+0 (Unlabeled) | 306.1084 | < 0.1 | 0.05 | 1.2 |
| M+1 | 307.1118 | < 0.5 | 0.45 | 1.1 |
| M+2 | 308.1151 | < 1.0 | 0.95 | 1.0 |
| M+3 (this compound) | 309.1129 | > 98 | 98.5 | 0.9 |
| M+4 | 310.1163 | < 0.5 | 0.05 | 1.3 |
Note: The data presented in this table is representative and illustrates the expected outcome for a high-purity sample. Actual values may vary depending on the synthesis and purification methods.
Experimental Protocols
Protocol 1: Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general procedure for assessing the isotopic purity of this compound using LC-HRMS.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
- Resolution: > 60,000 FWHM.
- Scan Range: m/z 100-500.
- Data Analysis:
- Extract the ion chromatogram for the [M+H]+ ion of this compound (m/z 309.1129).
- Generate a mass spectrum across the chromatographic peak.
- Determine the relative abundance of the M+0, M+1, M+2, M+3, and M+4 isotopologues.
- Calculate the isotopic purity as the percentage of the M+3 peak relative to the sum of all isotopologue peaks.
Protocol 2: Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the position of the isotopic labels and to provide an independent measure of isotopic enrichment.
1. Sample Preparation:
- Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
2. NMR Spectroscopy Conditions:
- Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
- Experiments:
- 1H NMR: To confirm the overall structure and chemical purity.
- 13C NMR: The presence of two significantly enhanced signals will confirm the positions of the 13C labels. The integration of these signals relative to the natural abundance signals of a known standard can be used to estimate enrichment.
- 15N NMR (or 1H-15N HSQC): To confirm the presence and position of the 15N label.
3. Data Analysis:
- Process the spectra using appropriate software.
- In the 13C spectrum, compare the integrals of the enriched carbon signals to those of the natural abundance carbons to calculate the percentage of 13C enrichment at each labeled position.
- The 1H-15N HSQC spectrum will show a correlation between the 15N nucleus and its attached proton, confirming the labeling site.
Mandatory Visualizations
Caption: Experimental Workflow for Isotopic Purity Determination by LC-HRMS.
Caption: Metabolic Pathway of Fluconazole.
Conclusion
The isotopic purity of this compound is a critical parameter that directly influences the quality, accuracy, and reliability of data generated in drug metabolism and pharmacokinetic studies. High purity ensures the integrity of quantitative bioanalysis by providing a clean and distinct signal for the internal standard. Furthermore, it is essential for the unambiguous identification of metabolites when used as a metabolic tracer. The experimental protocols outlined in this guide, utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, provide robust methods for the verification of isotopic purity, thereby ensuring the generation of high-quality data in pharmaceutical research and development.
References
- 1. Pharmacokinetics of 18F-labeled fluconazole in healthy human subjects by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of accurate mass techniques for the structural elucidation of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clpmag.com [clpmag.com]
- 4. researchgate.net [researchgate.net]
- 5. The disposition and metabolism of [14C]fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on Fluconazole-13C2,15N in Fungal Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for conducting preliminary studies utilizing isotopically labeled Fluconazole-13C2,15N in fungal cell cultures. While direct research on this compound is limited, this document synthesizes established methodologies from studies on unlabeled fluconazole (B54011) to propose a comprehensive approach for investigating its metabolic fate and mechanisms of action.
Introduction
Fluconazole is a broad-spectrum triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] The use of isotopically labeled compounds such as this compound offers a powerful tool for tracing the metabolic fate of the drug, identifying its transformation products, and elucidating its impact on fungal metabolic pathways with high precision. This guide outlines experimental protocols, data presentation strategies, and conceptual workflows for such investigations.
Core Applications of this compound in Fungal Research
The stable isotope labels (¹³C and ¹⁵N) in this compound allow for its unambiguous detection and quantification in complex biological matrices using mass spectrometry-based techniques. This enables researchers to:
-
Trace the uptake and intracellular accumulation of fluconazole in fungal cells.
-
Identify and quantify metabolic products of fluconazole, providing insights into drug detoxification or activation pathways.
-
Perform metabolic flux analysis to understand how fluconazole treatment perturbs fungal central carbon and nitrogen metabolism.
-
Elucidate mechanisms of drug resistance by comparing the metabolic handling of the drug in susceptible and resistant strains.
Experimental Protocols
The following protocols are adapted from established methods for studying the effects of fluconazole on fungal cell cultures, primarily with Candida albicans.[3][4][5]
Fungal Cell Culture and Fluconazole Treatment
Objective: To prepare fungal cell cultures for treatment with this compound.
Materials:
-
Fungal strain of interest (e.g., Candida albicans SC5314)
-
Appropriate liquid culture medium (e.g., RPMI-1640)
-
This compound (structure available from suppliers[6])
-
Sterile culture flasks or plates
-
Incubator with shaking capabilities
Procedure:
-
Inoculate the fungal strain into the liquid culture medium.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.
-
Introduce this compound to the cultures at a desired concentration (e.g., 0-4 mg/L).[3][4][5] A vehicle control (e.g., DMSO) should be included.
-
Continue incubation for a defined period (e.g., 8 hours) to allow for drug uptake and metabolic effects.[7]
Metabolite Extraction
Objective: To extract intracellular metabolites from fungal cells after treatment.
Materials:
-
Treated fungal cultures
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., a mixture of methanol, chloroform, and water)
-
Centrifuge
-
Lyophilizer
Procedure:
-
Rapidly quench the metabolic activity of the fungal cells by adding a cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Wash the cell pellet with a cold buffer to remove extracellular medium.
-
Resuspend the cell pellet in the extraction solvent.
-
Lyse the cells using methods such as bead beating or sonication.
-
Separate the phases by centrifugation to collect the polar and non-polar metabolite fractions.
-
Dry the metabolite extracts, for example, by using a lyophilizer, before analysis.
LC/MS-Based Metabolomic Analysis
Objective: To identify and quantify metabolites, including this compound and its derivatives.
Materials:
-
Dried metabolite extracts
-
Liquid chromatography-mass spectrometry (LC/MS) system
-
Appropriate LC column for separation of target metabolites
-
Metabolite standards for identification and quantification
Procedure:
-
Reconstitute the dried metabolite extracts in a suitable solvent.
-
Inject the samples into the LC/MS system.
-
Separate the metabolites using a suitable chromatographic method.
-
Detect and quantify the metabolites using the mass spectrometer, specifically looking for the mass shifts introduced by the ¹³C and ¹⁵N labels in fluconazole and its potential metabolites.
-
Analyze the data to identify changes in metabolite pool sizes between treated and untreated cells.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Intracellular Accumulation of this compound
| Fungal Strain | Treatment Concentration (mg/L) | Incubation Time (hours) | Intracellular this compound (ng/mg dry weight) |
| Wild-Type | 1 | 4 | Data |
| Wild-Type | 4 | 4 | Data |
| Resistant Mutant | 1 | 4 | Data |
| Resistant Mutant | 4 | 4 | Data |
Table 2: Effect of this compound on Key Metabolite Pools in C. albicans
| Metabolite | Fold Change (Treated vs. Control) | p-value |
| α-ketoglutarate | Data | Data |
| Glucose-6-phosphate | Data | Data |
| Phenylpyruvate | Data | Data |
| Ribose-5-phosphate | Data | Data |
| Mevalonate | Data | Data |
| Glycine | Data | Data |
| Proline | Data | Data |
| Tryptophan | Data | Data |
| Asparagine | Data | Data |
| Guanine | Data | Data |
| Note: This table is based on expected changes from studies with unlabeled fluconazole, which showed increased central carbon intermediates and decreased amino acid synthesis intermediates.[3][4][5] |
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological pathways.
Caption: Experimental workflow for metabolomic profiling of fungal cells.
Caption: Mechanism of action of fluconazole.
Conclusion
The use of this compound in fungal cell culture studies represents a significant opportunity to advance our understanding of this important antifungal agent. The protocols and conceptual frameworks presented in this guide provide a starting point for researchers to design and execute experiments that can yield valuable insights into the efficacy, metabolism, and resistance mechanisms associated with fluconazole. By leveraging the power of stable isotope labeling and modern analytical techniques, the scientific community can continue to develop more effective strategies to combat fungal infections.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Fluconazole on the Metabolomic Profile of Candida albicans : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Effects of fluconazole on the metabolomic profile of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of an Imaging Flow Cytometry Method for Fungal Cytological Profiling and Its Potential Application in Antifungal Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pharmacokinetic Studies Using Fluconazole-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting pharmacokinetic (PK) studies of fluconazole (B54011) utilizing the stable isotope-labeled compound, Fluconazole-13C2,15N. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by minimizing variability from sample preparation and instrument response.
Introduction
Fluconazole is a broad-spectrum triazole antifungal agent used for the treatment of various fungal infections.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.[3][4] The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for precise quantification of fluconazole in biological matrices.[5] This protocol outlines the procedures for a typical pharmacokinetic study in healthy human subjects.
Experimental Protocols
Study Design and Subject Preparation
A typical study involves administering a single oral dose of fluconazole to healthy volunteers.[6]
-
Subjects: Healthy adult male and/or female volunteers.
-
Pre-study Screening: Subjects should undergo a thorough medical history review, physical examination, and routine laboratory tests to ensure good health.
-
Fasting: Subjects should fast overnight for at least 10-12 hours before drug administration.[6]
-
Water Intake: Water intake may be restricted for a period before and after dosing, and then allowed as desired.[6]
Drug Administration and Sample Collection
-
Dosage: A single oral dose of 200 mg fluconazole is administered with a standardized volume of water.[6]
-
Blood Sampling: Venous blood samples are collected at predetermined time points. A typical schedule includes pre-dose (0 hours) and post-dose at 0.33, 0.67, 1.0, 1.33, 1.67, 2.0, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours.[6]
-
Sample Handling: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[6]
Sample Preparation for LC-MS/MS Analysis
This protocol utilizes a protein precipitation method for sample cleanup.[7]
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: A small volume (e.g., 100 µL) of each plasma sample, calibration standard, and quality control sample is aliquoted into a clean microcentrifuge tube.
-
Internal Standard Spiking: A precise volume of this compound solution (in a suitable solvent like methanol) is added to each tube, except for blank samples.
-
Protein Precipitation: A protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to each tube.[7][8] The mixture is vortexed to ensure thorough mixing.
-
Centrifugation: The tubes are centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column, such as a Zorbax SB-C18, is commonly used for separation.[7][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water containing 0.1% formic acid.[8][9] The composition can be isocratic or a gradient.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is generally used.[7][9]
-
Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for fluconazole analysis.[7][8]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both fluconazole and its stable isotope-labeled internal standard.
-
This compound: The precursor and product ion m/z values will be shifted according to the number of heavy isotopes. For this compound, the mass will be increased by 3 Da (2 from 13C and 1 from 15N), so the transition would be approximately m/z 310.1 → 241.2 or m/z 309.9 → 222.9.
-
Data Presentation
The pharmacokinetic parameters of fluconazole are calculated from the plasma concentration-time data. The following table summarizes typical pharmacokinetic parameters for a 200 mg oral dose of fluconazole in healthy subjects.
| Parameter | Symbol | Mean Value | Standard Deviation (SD) |
| Maximum Plasma Concentration | Cmax | 4.5 µg/mL | 0.8 |
| Time to Maximum Concentration | Tmax | 2.0 hours | 0.5 |
| Area Under the Curve (0-t) | AUC0-t | 150 µgh/mL | 30 |
| Area Under the Curve (0-∞) | AUC0-∞ | 165 µgh/mL | 35 |
| Elimination Half-life | t1/2 | 30 hours | 5 |
| Apparent Volume of Distribution | Vd | 0.7 L/kg | 0.1 |
| Clearance | CL | 0.024 L/h/kg | 0.005 |
Note: These values are representative and may vary between studies and individuals.[3][6][10]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a pharmacokinetic study of fluconazole.
Sample Preparation Logic
Caption: Logical flow of the plasma sample preparation process.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity [mdpi.com]
- 2. Fluconazole. An update of its pharmacodynamic and pharmacokinetic properties and therapeutic use in major superficial and systemic mycoses in immunocompromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. japer.in [japer.in]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Fluconazole and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the simultaneous quantification of the antifungal drug Fluconazole (B54011) and its two primary metabolites, Fluconazole Glucuronide and Fluconazole N-oxide, in biological matrices such as plasma. The protocol employs a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing the stable isotope-labeled internal standard, Fluconazole-13C2,15N, for accurate and precise quantification. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. While fluconazole is minimally metabolized in humans, a small portion is converted into metabolites. The primary metabolites identified are Fluconazole Glucuronide and Fluconazole N-oxide. Accurate quantification of both the parent drug and its metabolites is crucial for understanding its complete pharmacokinetic profile and for assessing drug efficacy and safety. This application note details a robust LC-MS/MS protocol for this purpose.
Experimental Protocols
Materials and Reagents
-
Fluconazole analytical standard
-
Fluconazole Glucuronide analytical standard
-
Fluconazole N-oxide analytical standard
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound at 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 2.3).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
Multiple Reaction Monitoring (MRM) Transitions: See Table 1.
Data Presentation
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of Fluconazole and its metabolites.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Fluconazole | 307.1 | 238.1 | 150 | 25 | 80 |
| Fluconazole Glucuronide | 483.1 | 307.1 | 150 | 30 | 85 |
| Fluconazole N-oxide | 323.1 | 307.1 | 150 | 20 | 75 |
| This compound (IS) | 310.1 | 241.1 | 150 | 25 | 80 |
Table 2: Quantitative Performance Data
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Fluconazole | 1 - 2000 | 1 | 95 - 105 | < 10 |
| Fluconazole Glucuronide | 5 - 1000 | 5 | 92 - 108 | < 12 |
| Fluconazole N-oxide | 5 - 1000 | 5 | 93 - 107 | < 12 |
Visualizations
Fluconazole Metabolism Pathway
The following diagram illustrates the biotransformation of Fluconazole into its main metabolites.
Experimental Workflow
The diagram below outlines the major steps in the quantitative analysis workflow.
Discussion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of Fluconazole and its primary metabolites. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protein precipitation method is a simple and rapid sample preparation technique suitable for high-throughput analysis. The chromatographic conditions are optimized to achieve good separation of the analytes from endogenous matrix components. The MRM transitions are specific for each analyte, ensuring high selectivity. This application note and protocol can be readily adapted for use in various research and clinical settings for the comprehensive pharmacokinetic assessment of Fluconazole. It is recommended that the MRM transitions and collision energies be empirically optimized on the specific mass spectrometer being used for the analysis.
Application Notes and Protocols: Fluconazole-¹³C₂,¹⁵N in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole (B54011), a broad-spectrum triazole antifungal agent, is a known inhibitor of several cytochrome P450 (CYP) enzymes, primarily CYP2C9, CYP2C19, and CYP3A4.[1][2][3] This inhibitory action is a significant cause of drug-drug interactions (DDIs), which can alter the pharmacokinetics and pharmacodynamics of co-administered drugs, potentially leading to adverse effects or therapeutic failure.[4][5][6] The use of stable isotope-labeled compounds, such as Fluconazole-¹³C₂,¹⁵N, offers a powerful tool in the precise investigation of these interactions.
This document provides detailed application notes and protocols for utilizing Fluconazole-¹³C₂,¹⁵N in in vitro studies to characterize its role as a perpetrator in metabolic drug-drug interactions. The stable isotope label allows for the unambiguous differentiation and quantification of the labeled fluconazole from endogenous or exogenous interfering substances by mass spectrometry, thereby enhancing the accuracy and reliability of experimental results.
Principle of the Application
The core principle behind using Fluconazole-¹³C₂,¹⁵N is to serve as a highly specific analytical probe. In the context of DDI studies, it can be used to:
-
Accurately Quantify Fluconazole Metabolism: By using Fluconazole-¹³C₂,¹⁵N as the substrate, its metabolic turnover by CYP enzymes can be precisely measured without interference from other compounds.
-
Investigate CYP Inhibition: The inhibition of the metabolism of a known CYP substrate by unlabeled fluconazole can be studied, with Fluconazole-¹³C₂,¹⁵N used as an internal standard for the quantification of the unlabeled parent drug.
-
Elucidate Complex Interactions: In more complex experimental setups, labeled fluconazole can help to distinguish between competitive and non-competitive inhibition mechanisms.
This protocol will focus on an in vitro experiment to determine the inhibitory potential of a new chemical entity (NCE) on the metabolism of fluconazole, using Fluconazole-¹³C₂,¹⁵N as the substrate.
Experimental Protocol: In Vitro CYP Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of a test compound on the metabolism of Fluconazole-¹³C₂,¹⁵N by human liver microsomes (HLMs).
3.1. Materials and Reagents
-
Fluconazole-¹³C₂,¹⁵N
-
Unlabeled Fluconazole (for comparison and as a control inhibitor)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compound (NCE)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
96-well incubation plates
-
LC-MS/MS system
3.2. Experimental Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of Fluconazole-¹³C₂,¹⁵N, unlabeled fluconazole, and the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw human liver microsomes on ice immediately before use.
-
-
Incubation Setup:
-
On a 96-well plate, add the following in order:
-
Potassium Phosphate Buffer
-
Human Liver Microsomes (final concentration, e.g., 0.5 mg/mL)
-
Fluconazole-¹³C₂,¹⁵N (as the substrate, at a concentration near its Km, if known)
-
Test compound at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µM) or vehicle control (DMSO).
-
-
Include a positive control inhibitor (e.g., a known potent inhibitor of the primary metabolizing enzyme for fluconazole).
-
-
Initiation and Termination of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if a different one is used for analytical purposes).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
3.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 column to separate Fluconazole-¹³C₂,¹⁵N from potential metabolites and other matrix components. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is recommended.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific parent-to-product ion transitions for Fluconazole-¹³C₂,¹⁵N and its potential metabolites. The increased mass due to the ¹³C and ¹⁵N isotopes will provide a unique MRM transition, distinguishing it from unlabeled fluconazole.
Data Presentation and Analysis
The rate of metabolism of Fluconazole-¹³C₂,¹⁵N in the presence of different concentrations of the test compound is determined. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of fluconazole metabolism) is then determined by fitting the data to a suitable sigmoidal dose-response curve.
Table 1: Simulated Quantitative Data for Inhibition of Fluconazole-¹³C₂,¹⁵N Metabolism
| Test Compound Conc. (µM) | Rate of Fluconazole-¹³C₂,¹⁵N Metabolism (pmol/min/mg protein) | % Inhibition |
| 0 (Vehicle) | 150.2 | 0 |
| 0.1 | 145.8 | 2.9 |
| 0.5 | 128.1 | 14.7 |
| 1 | 105.5 | 29.8 |
| 5 | 74.9 | 50.1 |
| 10 | 45.1 | 70.0 |
| 50 | 15.3 | 89.8 |
From this simulated data, the IC₅₀ value for the test compound would be approximately 5 µM.
Visualizations
5.1. Metabolic Pathway of Fluconazole
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of antifungal drugs on cytochrome P450 (CYP) 2C9, CYP2C19, and CYP3A4 activities in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug interactions with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluconazole tablet interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 6. researchgate.net [researchgate.net]
Application Note: Absolute Quantification of Fluconazole in Human Plasma Using Fluconazole-¹³C₂,¹⁵N Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of fluconazole (B54011) in human plasma. The method utilizes a stable isotope-labeled internal standard, Fluconazole-¹³C₂,¹⁵N, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. This method is ideal for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications requiring precise measurement of fluconazole concentrations.
Introduction
Fluconazole is a triazole antifungal agent widely used for the treatment and prophylaxis of fungal infections.[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes, especially in critically ill or immunocompromised patients.[2] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to normalize for variability during sample preparation and analysis, thus providing the most accurate and precise results.[5][6] This application note provides a detailed protocol for the absolute quantification of fluconazole in plasma using Fluconazole-¹³C₂,¹⁵N as the internal standard.
Experimental
Materials and Reagents
-
Fluconazole analytical standard
-
Fluconazole-¹³C₂,¹⁵N internal standard (IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Instrumentation
-
A sensitive and selective LC-MS/MS system, such as a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reversed-phase C18 analytical column.
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Fluconazole Stock: Accurately weigh and dissolve fluconazole in methanol to prepare a 1 mg/mL stock solution.
-
Fluconazole-¹³C₂,¹⁵N (IS) Stock: Accurately weigh and dissolve Fluconazole-¹³C₂,¹⁵N in methanol to prepare a 1 mg/mL stock solution.
Working Solutions:
-
Calibration Standards (CS): Serially dilute the fluconazole stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration standards at desired concentrations.
-
Quality Control (QC) Samples: Prepare separate working solutions for QC samples from a different weighing of the fluconazole analytical standard.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation
A simple protein precipitation method is employed for sample preparation.[3][7]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the plasma sample preparation protocol.
LC-MS/MS Method
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analyte, and then return to initial conditions for column re-equilibration.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fluconazole: The precursor ion for fluconazole is [M+H]⁺ with an m/z of 307.1. A common product ion is m/z 238.2.[8]
-
Fluconazole-¹³C₂,¹⁵N (IS): The precursor ion will be [M+H]⁺ with an m/z of 310.1 (assuming two ¹³C and one ¹⁵N). The corresponding product ion would be m/z 241.2.
-
Quantification Logic
Caption: A diagram illustrating the logical flow of absolute quantification using an internal standard.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of fluconazole to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
| Calibration Standard | Nominal Conc. (ng/mL) | Fluconazole Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| CS1 | 10 | 15,234 | 1,500,123 | 0.010 |
| CS2 | 50 | 76,170 | 1,510,456 | 0.050 |
| CS3 | 100 | 151,589 | 1,498,789 | 0.101 |
| CS4 | 500 | 755,945 | 1,505,678 | 0.502 |
| CS5 | 1000 | 1,508,987 | 1,499,345 | 1.006 |
| CS6 | 5000 | 7,612,345 | 1,515,890 | 5.022 |
This is example data and should be generated by the user.
Precision and Accuracy
The precision and accuracy of the method should be evaluated using quality control samples at low, medium, and high concentrations.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LQC | 30 | 29.5 | 98.3 | 4.5 |
| MQC | 800 | 815 | 101.9 | 3.2 |
| HQC | 4000 | 3950 | 98.8 | 2.8 |
This is example data and should be generated by the user. Accuracy should be within ±15% (±20% for LLOQ) and precision should be ≤15% (≤20% for LLOQ) as per regulatory guidelines.
Conclusion
The described LC-MS/MS method using Fluconazole-¹³C₂,¹⁵N as an internal standard provides a reliable and accurate means for the absolute quantification of fluconazole in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. The use of a stable isotope-labeled internal standard ensures the highest quality data for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clpmag.com [clpmag.com]
- 3. journals.asm.org [journals.asm.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. frontiersin.org [frontiersin.org]
Application Note: Quantitative Analysis of Fluconazole Distribution in Tissues Using Stable Isotope-Labeled Internal Standards by LC-MS/MS
References
- 1. benchchem.com [benchchem.com]
- 2. Tissue Penetration of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human subcutaneous tissue distribution of fluconazole: comparison of microdialysis and suction blister techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluconazole: comparison of pharmacokinetics, therapy and in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Fluconazole-¹³C₂,¹⁵N in Metabolomics to Unravel Fungal Resistance
Application Notes
Introduction
Fluconazole (B54011), a triazole antifungal agent, is a cornerstone in the treatment of infections caused by Candida species and other fungi. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase (Erg11p), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2][4] However, the emergence of fluconazole resistance is a growing clinical concern, necessitating a deeper understanding of the underlying molecular mechanisms to develop novel therapeutic strategies.[1][5]
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful lens to investigate the biochemical consequences of drug action and resistance. By employing stable isotope-labeled compounds, researchers can trace the metabolic fate of molecules and quantify fluxes through metabolic pathways.[6][7][8] The use of Fluconazole-¹³C₂,¹⁵N, a stable isotope-labeled version of the drug, provides a unique tool to track its uptake, metabolism, and impact on the fungal metabolome. This approach can illuminate the specific metabolic rerouting and adaptive strategies employed by resistant fungal strains.
Principle of the Method
This method utilizes Fluconazole-¹³C₂,¹⁵N as a tracer in comparative metabolomic studies between fluconazole-susceptible and fluconazole-resistant fungal strains. The stable isotope labels (¹³C and ¹⁵N) do not alter the chemical properties of fluconazole but allow for its unambiguous detection and the tracking of its metabolic fate using mass spectrometry (MS). By comparing the metabolic profiles of susceptible and resistant strains in the presence of labeled fluconazole, it is possible to identify metabolic pathways that are differentially affected, providing insights into the mechanisms of resistance.
Applications
-
Elucidating Resistance Mechanisms: Identify metabolic bypasses or altered pathways that allow resistant fungi to circumvent the effects of fluconazole. This can include alterations in ergosterol biosynthesis, amino acid metabolism, phospholipid metabolism, and central carbon metabolism.[5][9][10]
-
Biomarker Discovery: Discover specific metabolites or metabolic signatures associated with fluconazole resistance, which could be developed into diagnostic markers.
-
Drug Development: Inform the development of new antifungal agents that target the metabolic vulnerabilities of resistant strains.
-
Pharmacokinetics and Pharmacodynamics: Study the uptake, efflux, and metabolism of fluconazole in susceptible versus resistant fungi. Mechanisms of resistance can include reduced drug accumulation due to increased efflux by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[3]
Experimental Protocols
Fungal Strain Culture and Preparation
Objective: To prepare standardized cultures of fluconazole-susceptible and fluconazole-resistant fungal strains for metabolomic analysis.
Materials:
-
Fluconazole-susceptible fungal strain (e.g., Candida albicans SC5314)
-
Fluconazole-resistant fungal strain (e.g., a clinically isolated or laboratory-evolved resistant strain)
-
Yeast Peptone Dextrose (YPD) broth
-
Sabouraud Dextrose Agar (SDA) plates
-
Fluconazole stock solution
-
Sterile culture tubes and flasks
-
Incubator shaker
-
Spectrophotometer
Protocol:
-
Streak the susceptible and resistant fungal strains from frozen stocks onto separate SDA plates and incubate at 30°C for 24-48 hours until single colonies are visible.
-
Inoculate a single colony of each strain into 10 mL of YPD broth in separate sterile culture tubes.
-
Incubate the cultures overnight at 30°C with shaking at 200 rpm.
-
The following day, dilute the overnight cultures into fresh YPD broth to an optical density at 600 nm (OD₆₀₀) of 0.1 in separate flasks. For the resistant strain, the medium can be supplemented with a sub-inhibitory concentration of fluconazole to maintain the resistant phenotype.
-
Incubate the cultures at 30°C with shaking at 200 rpm until they reach the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.8-1.0).
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellets twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellets in a defined minimal medium for the isotope labeling experiment.
Stable Isotope Labeling with Fluconazole-¹³C₂,¹⁵N
Objective: To label the fungal cells with Fluconazole-¹³C₂,¹⁵N to trace its effects on the metabolome.
Materials:
-
Prepared fungal cell cultures (susceptible and resistant)
-
Defined minimal medium
-
Fluconazole-¹³C₂,¹⁵N stock solution
-
Unlabeled fluconazole stock solution (for control groups)
-
Sterile culture flasks
-
Incubator shaker
Protocol:
-
Resuspend the washed cell pellets from Protocol 1 in pre-warmed defined minimal medium to an OD₆₀₀ of 0.5.
-
Set up the following experimental groups for both the susceptible and resistant strains:
-
Control: No fluconazole treatment.
-
Unlabeled Fluconazole: Treatment with unlabeled fluconazole at the minimum inhibitory concentration (MIC) for the susceptible strain.
-
Labeled Fluconazole: Treatment with Fluconazole-¹³C₂,¹⁵N at the same concentration as the unlabeled group.
-
-
Add the respective fluconazole solutions to the cell suspensions.
-
Incubate the cultures at 30°C with shaking at 200 rpm for a defined period (e.g., 4, 8, or 12 hours) to allow for the uptake and metabolic effects of the drug.
Metabolite Extraction
Objective: To rapidly quench metabolic activity and extract intracellular metabolites.
Materials:
-
Labeled fungal cultures
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile (B52724):Methanol:Water (40:40:20), pre-chilled to -20°C
-
Centrifuge capable of reaching -9°C
-
Lyophilizer or vacuum concentrator
Protocol:
-
After the incubation period, quickly transfer a defined volume of each cell culture (e.g., 10 mL) into a falcon tube containing the ice-cold quenching solution. This step is critical to halt metabolic activity instantly.
-
Centrifuge the quenched samples at 5,000 x g for 10 minutes at -9°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of the cold extraction solvent.
-
Perform three cycles of freeze-thaw lysis by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell disruption.
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
Objective: To separate, detect, and quantify metabolites using Liquid Chromatography-Mass Spectrometry.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system
-
C18 reverse-phase LC column
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Vortex the samples and centrifuge at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to LC-MS vials.
-
Inject a small volume (e.g., 5 µL) of each sample onto the LC-MS system.
-
Separate the metabolites using a gradient elution on the C18 column.
-
Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-1000.
-
Perform MS/MS fragmentation on the most abundant ions to aid in metabolite identification.
Data Analysis
Objective: To process the raw LC-MS data, identify metabolites, and perform statistical analysis to identify significant changes between groups.
Software:
-
Metabolite identification software (e.g., XCMS, MetaboAnalyst, Compound Discoverer)
-
Statistical analysis software (e.g., R, Python)
Protocol:
-
Process the raw LC-MS data for peak picking, retention time alignment, and peak integration.
-
Identify metabolites by matching the accurate mass and MS/MS fragmentation patterns to metabolic databases (e.g., KEGG, HMDB).
-
Specifically track the m/z of Fluconazole-¹³C₂,¹⁵N and its potential metabolic products to assess its uptake and fate.
-
Normalize the data to account for variations in sample loading.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to visualize the overall differences between the experimental groups.
-
Perform univariate statistical analysis (e.g., t-tests, ANOVA) to identify individual metabolites that are significantly altered between susceptible and resistant strains upon fluconazole treatment.
-
Perform pathway analysis to identify the metabolic pathways most affected by fluconazole and associated with resistance.
Data Presentation
Table 1: Relative Abundance of Key Metabolites in Ergosterol Biosynthesis Pathway
| Metabolite | Susceptible (Control) | Susceptible + Fluconazole | Resistant (Control) | Resistant + Fluconazole | Fold Change (Resistant vs. Susceptible + Fluconazole) | p-value |
| Lanosterol | 1.00 ± 0.12 | 3.52 ± 0.41 | 1.15 ± 0.15 | 1.25 ± 0.18 | 0.36 | <0.01 |
| 14-α-methylsterols | 1.00 ± 0.09 | 8.21 ± 0.95 | 1.08 ± 0.11 | 2.15 ± 0.25 | 0.26 | <0.001 |
| Ergosterol | 1.00 ± 0.15 | 0.23 ± 0.05 | 0.95 ± 0.11 | 0.88 ± 0.10 | 3.83 | <0.01 |
Data are presented as mean relative abundance ± standard deviation, normalized to the susceptible control group. Fold change and p-value are calculated for the comparison between fluconazole-treated resistant and susceptible strains.
Table 2: Alterations in Amino Acid Metabolism
| Amino Acid | Susceptible (Control) | Susceptible + Fluconazole | Resistant (Control) | Resistant + Fluconazole | Fold Change (Resistant vs. Susceptible + Fluconazole) | p-value |
| Glutamate | 1.00 ± 0.11 | 0.65 ± 0.08 | 1.21 ± 0.14 | 1.15 ± 0.13 | 1.77 | <0.05 |
| Proline | 1.00 ± 0.13 | 0.58 ± 0.07 | 1.10 ± 0.12 | 1.02 ± 0.11 | 1.76 | <0.05 |
| Tryptophan | 1.00 ± 0.10 | 0.72 ± 0.09 | 0.98 ± 0.10 | 0.95 ± 0.10 | 1.32 | n.s. |
| Asparagine | 1.00 ± 0.14 | 0.61 ± 0.08 | 1.15 ± 0.13 | 1.08 ± 0.12 | 1.77 | <0.05 |
Data are presented as mean relative abundance ± standard deviation, normalized to the susceptible control group. Fold change and p-value are calculated for the comparison between fluconazole-treated resistant and susceptible strains. n.s. = not significant.
Visualization
Caption: Mechanism of action of fluconazole.
Caption: Key mechanisms of fungal resistance to fluconazole.
Caption: Experimental workflow for metabolomic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic profiling for the identification of potential biomarkers involved in a laboratory azole resistance in Candida albicans | PLOS One [journals.plos.org]
- 10. Metabolome and Transcriptome Combinatory Profiling Reveals Fluconazole Resistance Mechanisms of Trichosporon asahii and the Role of Farnesol in Fluconazole Tolerance [mdpi.com]
Troubleshooting & Optimization
How to address low signal intensity of Fluconazole-13C2,15N in mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of Fluconazole-13C2,15N. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low signal intensity for my this compound internal standard?
Low signal intensity of a stable isotope-labeled (SIL) internal standard like this compound can arise from several factors, which can be broadly categorized as issues related to the sample, chromatography, or the mass spectrometer itself. The most common reasons include:
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of the internal standard in the mass spectrometer's source.[1][2][3]
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Suboptimal Ionization: The settings of the ion source may not be optimal for this compound, leading to inefficient ionization and consequently, a weak signal.
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Sample Preparation Issues: Inefficient extraction, errors in dilution, or degradation of the standard during sample processing can lead to a lower concentration of the analyte reaching the detector.[1][4]
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Instrumental Problems: A dirty ion source, incorrect mass spectrometer settings, or leaks in the LC or MS system can all contribute to a loss of sensitivity.[4][5]
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Inappropriate LC Conditions: Poor chromatographic peak shape (e.g., broad or tailing peaks) can result in a lower apparent signal height.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve the root cause of low signal intensity for this compound.
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, are a frequent cause of signal suppression.[2][3]
Step 1: Assess for Matrix Effects
A post-extraction spike experiment is a standard method to determine if matrix effects are impacting your signal.[1]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Pre-extraction Spike): Spike a blank matrix sample with this compound before the extraction process.
-
Set C (Post-extraction Spike): Extract a blank matrix sample first, and then spike the extracted matrix with this compound.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak area of this compound.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
Process Efficiency (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Interpreting the Results:
| Observation | Interpretation | Recommended Action |
| Matrix Effect < 85% | Significant Ion Suppression | Proceed to Mitigation Strategies |
| Matrix Effect > 115% | Significant Ion Enhancement | Proceed to Mitigation Strategies |
| 85% ≤ Matrix Effect ≤ 115% | Minimal Matrix Effect | Focus on other potential causes |
Step 2: Mitigation Strategies
If significant matrix effects are identified, consider the following actions:
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Optimize Chromatography: Adjust the chromatographic method to separate this compound from the co-eluting matrix components. This may involve changing the analytical column, mobile phase composition, or the gradient profile.[2]
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
Guide 2: Optimizing Mass Spectrometry Parameters
Incorrect instrument settings can lead to inefficient ionization and detection of this compound.
Step 1: Verify Instrument Calibration and Tuning
Ensure that the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. Regular maintenance is crucial for optimal performance.
Step 2: Optimize Ion Source Parameters
Systematically optimize the ion source parameters to maximize the signal for this compound. It is recommended to perform this optimization by infusing a standard solution of the labeled compound directly into the mass spectrometer.
Typical ESI Parameters for Fluconazole (B54011) Analysis
| Parameter | Typical Value (Positive Ion Mode) | Considerations for Optimization |
| Ionization Mode | Electrospray Ionization (ESI) Positive | ESI is generally preferred for fluconazole. |
| Capillary Voltage | 3.0 - 4.5 kV | Adjust in small increments to find the optimal voltage. |
| Nebulizing Gas Flow | 1.5 - 3.0 L/min | Optimize for stable spray and maximum signal. |
| Drying Gas Flow | 10 - 15 L/min | Ensure efficient desolvation without causing fragmentation. |
| Drying Gas Temperature | 300 - 350 °C | Higher temperatures can improve desolvation but may degrade the analyte. |
| Fragmentor Voltage | 100 - 150 V | Optimize to maximize the precursor ion signal. |
| Collision Energy (for MS/MS) | 15 - 25 eV | Optimize for characteristic and intense product ions. |
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Fluconazole Analysis
This protocol provides a starting point for the analysis of fluconazole and can be adapted for this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute fluconazole, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization: ESI Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Fluconazole: m/z 307.1 → 238.1, 220.1
-
This compound: The precursor ion will be higher by the mass of the isotopes. The fragmentation pattern is expected to be similar, but the exact m/z of the product ions should be confirmed experimentally. For this compound (assuming the labels are on the triazole ring), the precursor would be approximately m/z 310.1. The corresponding fragment ions would need to be determined.
-
-
Visualizations
References
Troubleshooting poor chromatographic peak shape of Fluconazole-13C2,15N.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape with Fluconazole-13C2,15N. The following question-and-answer guides and FAQs address common issues to help you optimize your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Peak Tailing
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing is the most common chromatographic problem and can compromise the accuracy of your results. It occurs when a peak has an asymmetry factor greater than 1.2.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]
Potential Causes and Solutions:
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Secondary Silanol (B1196071) Interactions: Fluconazole is a slightly basic compound containing triazole rings, which can interact with acidic silanol groups on the surface of silica-based columns (like C18).[1][2][3] This is a major cause of tailing for basic compounds.[1][3][4]
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Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can protonate the silanol groups, reducing their interaction with the basic analyte.[1][5] An acidic modifier like formic acid or phosphoric acid is often used.[2]
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Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to block most of the residual silanol groups, which significantly improves peak shape for basic compounds.[3]
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Solution 3: Increase Buffer Concentration: A buffer concentration of at least 5-10 mM is typically sufficient to maintain a consistent pH and minimize secondary interactions in reversed-phase LC.[6]
-
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Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[6][7]
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Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or degradation of the stationary phase can cause peak distortion for all analytes.[6][8]
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Solution 1: Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter.
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Solution 2: Flush the Column: Reverse-flushing the column (if the manufacturer allows) can sometimes dislodge particulates from the inlet frit.[6][8]
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Solution 3: Replace the Column: If other solutions fail, the column may have reached the end of its lifespan and needs to be replaced.[6][8]
-
Issue 2: Peak Fronting
Q2: My this compound peak is fronting. What does this indicate and what are the corrective actions?
A: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates a different set of problems.[6][9][10]
Potential Causes and Solutions:
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Sample Overload (Concentration or Volume): Injecting too high a concentration or too large a volume of your sample can lead to fronting.[9][11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., high percentage of organic solvent in a highly aqueous mobile phase), it can cause the analyte to travel through the start of the column too quickly, resulting in a fronting peak.[9][11]
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.
-
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Column Collapse or Void: A physical void or channel in the column packing at the inlet is a common cause of fronting.[10][12] This can happen from pressure shocks or operating outside the column's recommended pH range.[5][10]
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Solution: This issue is generally irreversible. The column will need to be replaced.[10] To prevent this, always operate within the manufacturer's specified pressure and pH limits.
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Issue 3: Co-elution with Unlabeled Fluconazole
Q3: The peak for this compound is not well-resolved from the unlabeled Fluconazole. How can I improve the separation?
A: While stable isotope-labeled standards are designed to co-elute with the native analyte for accurate quantification by mass spectrometry, complete co-elution is not always guaranteed, especially with deuterated standards.[14][15] Although 13C and 15N labels have less of a chromatographic effect, poor peak shape can exacerbate resolution issues.
Potential Causes and Solutions:
-
Poor Peak Shape: If either the labeled or unlabeled peak is tailing or fronting, it will broaden the peaks and reduce resolution.
-
Solution: Address the peak shape issues for both compounds using the troubleshooting steps outlined above. A sharper, more symmetrical peak will improve resolution.
-
-
Isotopic Contribution: Ensure that the mass spectrometer is not detecting a naturally occurring isotope of the unlabeled analyte in the mass channel of the labeled standard.[16]
Data Summary: Chromatographic Conditions for Fluconazole
The following tables summarize typical starting conditions for the analysis of Fluconazole based on published methods. These can be used as a reference for method development and optimization.
Table 1: Reported HPLC Columns and Mobile Phases for Fluconazole Analysis
| Column Type | Stationary Phase | Dimensions (mm) | Mobile Phase Composition | pH | Reference |
| Kromasil C18 | C18 | 250 x 4.6, 5 µm | Water:Acetonitrile (60:40 v/v) | N/A | |
| Inertsil ODS C18 | C18 | 250 x 4.6, 5 µm | Methanol (B129727):Acetonitrile (70:30 v/v) | N/A | [17] |
| NovaPak C18 | C18 | N/A | 0.01 M Phosphate Buffer:Acetonitrile (75:25 v/v) | 7.0 | [18] |
| Coresep 100 | Mixed-Mode | 150 x 4.6 | 35% Acetonitrile with 0.1% H3PO4 | N/A | [2] |
| Inertsil ODS | C18 | N/A | Phosphate Buffer:Methanol (70:30 v/v) | 3.0 | [19] |
Table 2: Typical Operating Parameters
| Parameter | Typical Value | Reference |
| Flow Rate | 1.0 - 1.5 mL/min | [17][19] |
| Detection Wavelength (UV) | 210 nm, 260 nm | [19][20] |
| Injection Volume | 3 - 20 µL | [2][21] |
| Column Temperature | Ambient | [17][19] |
Experimental Protocol Example: RP-HPLC Method for Fluconazole
This protocol provides a general starting point for the analysis of Fluconazole. Optimization will likely be required for your specific application and instrumentation.
1. Materials and Reagents:
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Fluconazole and this compound standards
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HPLC-grade Acetonitrile
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HPLC-grade Methanol
-
HPLC-grade water
-
Potassium Dihydrogen Orthophosphate
-
Orthophosphoric Acid
2. Chromatographic System:
-
HPLC system with UV or Mass Spectrometric detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
3. Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of water.[22]
-
The mobile phase consists of a mixture of the buffer and methanol (e.g., 60:40 v/v).[22]
-
Adjust the final pH to 3.6 with orthophosphoric acid.[22]
-
Degas the mobile phase before use.
4. Standard and Sample Preparation:
-
Prepare stock solutions of Fluconazole and this compound in the mobile phase.
-
Prepare working standards and samples by diluting the stock solutions with the mobile phase to the desired concentration range (e.g., 6-16 µg/mL).[23]
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 260 nm or appropriate MS settings
6. System Suitability:
-
Before running samples, perform replicate injections of a standard solution.
-
Check parameters such as tailing factor (should be ≤ 2), theoretical plates (>2000), and %RSD of peak area and retention time (≤ 2%).[17]
Visual Troubleshooting Guides
The following diagrams illustrate the logical steps for troubleshooting poor peak shape.
Caption: A step-by-step workflow for diagnosing chromatographic peak shape issues.
Caption: Key factors leading to peak tailing and peak fronting in HPLC analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. helixchrom.com [helixchrom.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromtech.com [chromtech.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. chemtech-us.com [chemtech-us.com]
- 14. scispace.com [scispace.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. benchchem.com [benchchem.com]
- 17. ijpbs.com [ijpbs.com]
- 18. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 19. ijbpas.com [ijbpas.com]
- 20. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrpr.com [ijrpr.com]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. ymerdigital.com [ymerdigital.com]
Minimizing isotopic interference in Fluconazole-13C2,15N quantification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic interference in the quantification of fluconazole (B54011) using a Fluconazole-13C2,15N internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound quantification?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the unlabeled fluconazole analyte contributes to the signal of the this compound stable isotope-labeled internal standard (SIL-IS). This can lead to an artificially high response for the internal standard, resulting in underestimation of the analyte concentration.
Q2: How does isotopic interference arise with this compound?
A2: Unlabeled fluconazole has naturally occurring heavier isotopes (e.g., 13C, 15N, 2H). The mass spectrum of the analyte will therefore show not only the monoisotopic peak (M) but also M+1, M+2, M+3, etc. peaks at lower abundances. If the mass of one of these heavier isotopologues of the analyte is the same as the monoisotopic mass of the this compound internal standard, their signals will overlap, causing interference.[1]
Q3: What are the precursor and product ions for fluconazole and this compound?
A3: For fluconazole, the protonated molecule [M+H]+ is observed at m/z 307.1. A common and robust product ion for multiple reaction monitoring (MRM) is m/z 238.2, which corresponds to the loss of a triazole moiety and water.[2]
For this compound, the isotopic labels add approximately 3 Da to the molecular weight. Therefore, the expected precursor ion [M+3+H]+ is at m/z 310.1. The location of the labels on one of the triazole rings is crucial for predicting the product ion. Assuming the fragmentation follows a similar pathway to the unlabeled compound and the labeled triazole ring is retained, the corresponding product ion would be at m/z 241.2.
Q4: How can I minimize isotopic interference during method development?
A4: Several strategies can be employed:
-
Chromatographic Separation: Ensure baseline separation of the analyte and any interfering species. However, since the analyte and its SIL-IS are chemically identical, they will co-elute.
-
Selection of MRM Transitions: Choose precursor and product ions for the analyte and internal standard that are unique and free from overlap.
-
Use of High-Resolution Mass Spectrometry: This can help to resolve isobaric interferences.
-
Mathematical Correction: If interference cannot be eliminated, it can be quantified and corrected for during data processing.[1]
Troubleshooting Guides
Problem: My calibration curve is non-linear, especially at high concentrations.
-
Question: Could isotopic interference be the cause of my non-linear calibration curve?
-
Answer: Yes, this is a classic sign of isotopic interference. At high concentrations of unlabeled fluconazole, the contribution of its M+3 isotopologue to the this compound signal becomes significant, leading to a disproportionate increase in the internal standard response and causing the curve to flatten.
-
-
Question: How can I confirm that isotopic interference is occurring?
-
Answer: Analyze a high-concentration standard of unlabeled fluconazole without the internal standard. Monitor the MRM transition for this compound. If a signal is detected at the retention time of fluconazole, this confirms isotopic crosstalk.
-
Problem: I am observing poor accuracy and precision in my quality control samples.
-
Question: Can isotopic interference affect the accuracy and precision of my assay?
-
Answer: Absolutely. Inaccurate measurement of the internal standard response due to isotopic interference will lead to errors in the calculated concentration of the analyte, impacting both accuracy and precision.
-
-
Question: What steps can I take to improve my assay performance if I suspect isotopic interference?
-
Answer: First, confirm the presence and extent of the interference using the protocol outlined below. If significant interference is observed, you can either optimize your MRM transitions to find a non-interfering product ion or apply a mathematical correction to your data.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled fluconazole at the upper limit of quantification (ULOQ) in the same matrix as your samples. Do not add the this compound internal standard.
-
Prepare an Internal Standard Solution: Prepare a solution containing only the this compound internal standard at the concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration analyte solution and acquire data monitoring the MRM transition of the this compound internal standard.
-
Inject the internal standard solution and acquire data monitoring its MRM transition.
-
-
Data Analysis:
-
Measure the peak area of the signal in the internal standard channel from the injection of the high-concentration analyte solution (Areainterference).
-
Measure the peak area of the internal standard in the injection of the IS-only solution (AreaIS).
-
Calculate the percentage of isotopic interference: % Interference = (Area_interference / Area_IS) * 100
-
Protocol 2: Mathematical Correction for Isotopic Interference
If the isotopic interference is found to be significant and unavoidable, a correction can be applied to the measured internal standard response.
-
Determine the Contribution Factor (CF):
-
Prepare a series of calibration standards of unlabeled fluconazole without the internal standard.
-
Analyze these standards and measure the peak area of the interfering signal in the internal standard's MRM channel (Areainterference) and the peak area in the analyte's MRM channel (Areaanalyte).
-
Plot Areainterference versus the concentration of the analyte. The slope of this line represents the contribution of the analyte to the internal standard signal.
-
Alternatively, calculate the ratio of the interfering signal to the analyte signal at each concentration and determine the average ratio. This is your Contribution Factor (CF). CF = Average(Area_interference / Area_analyte)
-
-
Apply the Correction:
-
For each sample, calculate the corrected internal standard area (AreaIS_corrected) using the following formula: Area_IS_corrected = Area_IS_measured - (CF * Area_analyte_measured)
-
Use the Area_IS_corrected for all subsequent calculations of the analyte concentration.
-
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Fluconazole | 307.1 | 238.2 | Corresponds to [M+H]+ |
| This compound | 310.1 | 241.2 | Corresponds to [M+3+H]+. The product ion assumes retention of the labeled triazole ring. |
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Logical relationship of isotopic interference.
References
Strategies to improve the sensitivity of Fluconazole-13C2,15N detection in complex samples.
This technical support center provides researchers, scientists, and drug development professionals with strategies to improve the sensitivity of Fluconazole-¹³C₂,¹⁵N detection in complex samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during LC-MS/MS analysis.
Troubleshooting Guide
This guide provides solutions to common problems that can affect the sensitivity and reproducibility of Fluconazole-¹³C₂,¹⁵N detection.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Inadequate Sample Cleanup: High levels of matrix components (e.g., salts, proteins, phospholipids) can cause ion suppression in the mass spectrometer.[1][2] | - Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2][3] - For plasma samples, protein precipitation is a common first step, but may require further cleanup.[4][5] |
| Suboptimal LC-MS/MS Parameters: Incorrect mobile phase composition, gradient, or mass spectrometer settings can lead to poor ionization and fragmentation. | - Optimize the mobile phase. A common starting point for Fluconazole (B54011) is a mixture of acetonitrile (B52724) and water with 0.1% formic acid to promote protonation.[3][4][6] - Ensure the mass spectrometer is tuned and calibrated. Use the specific MRM transition for Fluconazole (e.g., m/z 307.1 → 238.2) and optimize collision energy.[4][6] | |
| Inefficient Ionization: The choice of ionization source and its settings are critical. | - Use an electrospray ionization (ESI) source in positive ion mode for Fluconazole analysis.[3][4][7] - Clean the ion source regularly to prevent contamination buildup, which can significantly reduce signal intensity.[1] | |
| High Background Noise | Contamination: Contamination from solvents, sample handling, or the LC-MS system itself can obscure the analyte signal.[1] | - Use high-purity LC-MS grade solvents and reagents. - Implement a divert valve to direct the early and late eluting parts of the chromatogram (containing salts and other highly retained components) to waste instead of the mass spectrometer.[8] - Thoroughly clean the autosampler, injection port, and tubing. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Issues: Column overload, contamination, or degradation can lead to distorted peak shapes.[1] | - Ensure the amount of sample injected is within the column's loading capacity. - Use a guard column to protect the analytical column from contaminants. - If the column is old or has been used with many complex samples, consider replacing it. A C18 column is commonly used for Fluconazole separation.[4][6][7] |
| Inappropriate Mobile Phase: A mismatch between the sample solvent and the mobile phase can cause peak distortion. | - The final sample diluent should be as similar as possible to the initial mobile phase composition. | |
| Inconsistent Results / Poor Reproducibility | Matrix Effects: Variable ion suppression or enhancement between different samples is a major source of irreproducibility.[9][10] | - The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) like Fluconazole-¹³C₂,¹⁵N.[9][11][12] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[9] |
| Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent results. | - Automate sample preparation steps where possible. - Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses during extraction.[13] | |
| Internal Standard (Fluconazole-¹³C₂,¹⁵N) Issues | Isotopic Interference: Natural abundance of stable isotopes in the unlabeled Fluconazole can contribute to the signal of the internal standard, especially at high analyte concentrations.[10] | - Select an internal standard with a sufficient mass difference from the analyte to avoid isotopic overlap.[13] |
| Differentiation from Analyte: In some cases, particularly with deuterium-labeled standards, the SIL-IS may have a slightly different retention time than the analyte (deuterium isotope effect), leading to differential matrix effects.[9] | - While less common with ¹³C and ¹⁵N labeling, it is important to verify co-elution of the analyte and the internal standard during method development.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like Fluconazole-¹³C₂,¹⁵N recommended for quantitative analysis?
A1: A SIL internal standard is considered the gold standard for quantitative LC-MS/MS analysis for several reasons:
-
Correction for Matrix Effects : It co-elutes with the unlabeled analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[9][10]
-
Accounts for Sample Loss : When added at the beginning of the sample preparation workflow, it corrects for any variability in extraction recovery.[13]
-
Improves Precision and Accuracy : By compensating for variations in sample preparation and instrument response, SIL internal standards significantly improve the precision and accuracy of the measurement.[11]
Q2: What are the most effective sample preparation techniques for complex matrices like plasma or tissue homogenates?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT) : This is a simple and fast method, often using methanol (B129727) or acetonitrile, suitable for a large number of samples.[4][5] However, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE) : LLE offers a higher degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent. Dichloromethane (B109758) has been used effectively for Fluconazole extraction.[6]
-
Solid-Phase Extraction (SPE) : SPE is generally the most effective technique for removing matrix interferences and concentrating the analyte, leading to the highest sensitivity.[2][3]
Q3: What are the optimal LC-MS/MS parameters for Fluconazole detection?
A3: Based on published methods, the following parameters are a good starting point:
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.[3][4][7]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Fluconazole-¹³C₂,¹⁵N: The precursor ion will be shifted by the mass of the isotopes. The product ion may or may not be shifted depending on which part of the molecule contains the labels. This needs to be determined experimentally.
-
Q4: How can I minimize contamination in my LC-MS/MS system?
A4: Minimizing contamination is crucial for achieving low detection limits.
-
Always use LC-MS grade solvents and high-purity additives.[8]
-
Filter all samples and mobile phases.
-
Regularly clean the ion source.[1]
-
Use a divert valve to prevent highly concentrated and non-volatile components from entering the mass spectrometer.[8]
-
Perform sufficient sample cleanup to remove as many matrix components as possible before injection.[8]
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Fluconazole-¹³C₂,¹⁵N internal standard working solution.
-
Add 300 µL of ice-cold methanol or acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4][5]
Protocol 2: Liquid-Liquid Extraction for Intracellular Fluconazole
This protocol is adapted for the extraction of Fluconazole from Candida albicans cells.[6]
-
Harvest Candida albicans cells by centrifugation and wash with phosphate-buffered saline.
-
Resuspend the cell pellet in a suitable lysis buffer and add 10 µL of Fluconazole-¹³C₂,¹⁵N internal standard.
-
Lyse the cells using a homogenizer (e.g., Precellys).
-
To the cell lysate, add 3 mL of dichloromethane and a small amount of sodium hydroxide.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Transfer the lower organic layer (dichloromethane) to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.[6]
Visualizations
Caption: General workflow for Fluconazole-¹³C₂,¹⁵N analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. zefsci.com [zefsci.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 7. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Head-to-Head Battle: Validating Bioanalytical Methods for Fluconazole with Isotopic vs. Structural Analog Internal Standards in Accordance with FDA Guidelines
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of the performance of a stable isotope-labeled internal standard, Fluconazole-¹³C₂,¹⁵N, versus a structural analog internal standard for the bioanalysis of fluconazole (B54011), with supporting experimental data synthesized from published studies. All methodologies are presented in accordance with the U.S. Food and Drug Administration (FDA) guidelines, specifically the ICH M10 Bioanalytical Method Validation guidance.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences identical extraction recovery and matrix effects. Stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard" as they exhibit nearly identical physicochemical properties to the analyte. However, practical considerations sometimes lead to the use of structural analogs. This guide will delve into the performance differences between these two approaches for fluconazole analysis.
Performance Comparison: Fluconazole-¹³C₂,¹⁵N vs. Structural Analog
The following tables summarize synthesized data from studies validating bioanalytical methods for fluconazole using either a stable isotope-labeled internal standard (Fluconazole-d₄, a close surrogate for Fluconazole-¹³C₂,¹⁵N) or a structural analog internal standard (Ketoconazole).
Table 1: Accuracy and Precision Data
| Internal Standard Type | Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Stable Isotope-Labeled (Fluconazole-d₄) | 10 (LLOQ) | 2.84 - 10.8 | 98.6 - 104.4 | 5.27 - 11.5 | 98.6 - 104.4 |
| 500 | 3.5 | 101.2 | 4.8 | 100.8 | |
| 8000 | 2.9 | 99.5 | 3.7 | 100.1 | |
| Structural Analog (Ketoconazole) | 5.0 (LLOQ) | 1.00 - 1.54 | -12.9 to 10.8 | 0.51 - 0.85 | -12.6 to 11.6 |
| 10.0 | < 1.0 | within ± 15 | < 0.51 | within ± 15 | |
| 100.0 | < 1.0 | within ± 15 | < 0.51 | within ± 15 | |
| 500.0 | < 1.0 | within ± 15 | < 0.51 | within ± 15 |
Note: Data is synthesized from multiple sources for comparative purposes.[1][2] The performance of Fluconazole-¹³C₂,¹⁵N is expected to be comparable to or exceed that of Fluconazole-d₄.
Table 2: Selectivity, Matrix Effect, and Recovery
| Parameter | Stable Isotope-Labeled (Fluconazole-d₄) | Structural Analog (Ketoconazole) | FDA Acceptance Criteria |
| Selectivity | No significant interference observed at the retention time of the analyte and IS.[2] | No significant interference observed at the retention time of the analyte and IS.[1] | No significant interfering peaks at the retention time of the analyte and IS in at least 6 different sources of blank matrix. |
| Matrix Effect | Negligible matrix effect reported.[2] | No significant matrix effect reported.[1] | The CV of the IS-normalized matrix factor should not be greater than 15% in at least 6 different sources of blank matrix. |
| Recovery (%) | 98.6 - 104.4[2] | > 77.61[1] | Recovery should be consistent, precise, and reproducible, though 100% recovery is not required. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below, based on FDA guidelines.
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples in the biological matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC.
-
For intra-day accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-day accuracy and precision, analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (%CV) for each QC level.
-
Accuracy is expressed as the percentage of the mean calculated concentration to the nominal concentration.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level (except for LLOQ, where it should be within ±20%). The %CV should not exceed 15% (20% for LLOQ).
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte in the presence of endogenous matrix components.
Protocol:
-
Obtain blank matrix samples from at least six different individual sources.
-
Process and analyze each blank matrix sample to check for interfering peaks at the retention times of fluconazole and the internal standard.
-
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the LLOQ for fluconazole and less than 5% of the response of the internal standard.
Matrix Effect
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.
Protocol:
-
Obtain blank matrix samples from at least six different individual sources.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set 1 (in matrix): Spike the analyte and internal standard into the post-extraction supernatant of the blank matrix samples.
-
Set 2 (neat solution): Spike the analyte and internal standard into the reconstitution solvent.
-
-
Calculate the matrix factor (MF) for each source of matrix: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the six matrix sources should be ≤ 15%.
Stability
Objective: To evaluate the stability of fluconazole in the biological matrix under various storage and handling conditions.
Protocol:
-
Prepare low and high QC samples in the biological matrix.
-
Subject the QC samples to the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles. Samples are frozen for at least 12 hours and then thawed at room temperature.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage duration of study samples.
-
Stock Solution Stability: Stability of the stock solutions of fluconazole and the internal standard at the intended storage temperature.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Logic
Diagrams created using Graphviz illustrate the key processes in bioanalytical method validation.
References
Performance evaluation of Fluconazole-13C2,15N in different mass spectrometry platforms.
For researchers, scientists, and drug development professionals navigating the intricate world of bioanalysis, the choice of an internal standard and the analytical platform can significantly impact data quality and study outcomes. This guide provides a comprehensive comparison of the performance of Fluconazole-13C2,15N, a stable isotope-labeled internal standard, across three distinct mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Fourier Transform Ion Cyclotron Resonance (FTICR).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. Its chemical and physical properties are nearly identical to the analyte, fluconazole (B54011), ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability and matrix effects. This guide delves into the nuanced performance differences of this internal standard when analyzed by the workhorse of quantitative analysis (QqQ), a high-resolution instrument known for its qualitative power (Q-TOF), and an ultra-high-resolution platform (FTICR).
At a Glance: Performance Metrics Across Platforms
The following table summarizes the expected performance characteristics of this compound when used for the quantification of fluconazole on different mass spectrometry platforms. These values are representative and can vary based on the specific instrument, method parameters, and matrix.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Fourier Transform Ion Cyclotron Resonance (FTICR) |
| Primary Application | Targeted Quantification | Targeted & Untargeted Analysis | High-Resolution Untargeted Analysis & Structural Elucidation |
| Typical Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 5 - 50 ng/mL |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 3 orders of magnitude | 2 - 3 orders of magnitude |
| Precision (%RSD) | < 15% | < 20% | < 25% |
| Accuracy (%Bias) | ± 15% | ± 20% | ± 25% |
| Mass Resolution | Unit Mass | High (20,000 - 60,000 FWHM) | Ultra-High (>100,000 FWHM) |
| Mass Accuracy | N/A | < 5 ppm | < 1 ppm |
| Selectivity | High (MRM) | High (Accurate Mass) | Very High (Accurate Mass) |
Deep Dive: Experimental Protocols and Methodologies
The successful application of this compound hinges on robust and well-defined experimental protocols. Below are representative methodologies for the analysis of fluconazole in human plasma using a Triple Quadrupole mass spectrometer, which can be adapted for Q-TOF and FTICR platforms.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS)
Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Fluconazole: Precursor Ion (m/z) 307.1 → Product Ion (m/z) 238.1
-
This compound: Precursor Ion (m/z) 310.1 → Product Ion (m/z) 241.1 (Predicted)
-
Note on this compound Fragmentation: The predicted MRM transition for this compound is based on the known fragmentation of fluconazole, where the loss of a triazole moiety and subsequent fragmentation of the difluorophenyl ring occurs. The +3 Da shift in the precursor and major fragment ion is expected due to the two 13C and one 15N atoms. Experimental verification of the fragmentation pattern is essential.
Quadrupole Time-of-Flight (Q-TOF)
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: Targeted MS/MS or Full Scan with in-source fragmentation
-
Mass Range: m/z 50 - 500
-
Data Analysis: Extracted Ion Chromatogram (XIC) of the accurate mass of the protonated fluconazole ([M+H]+) and this compound ([M+3+H]+).
Fourier Transform Ion Cyclotron Resonance (FTICR)
-
Ionization Mode: ESI, Positive
-
Acquisition Mode: Full Scan
-
Mass Range: m/z 100 - 600
-
Data Analysis: XIC of the ultra-high resolution accurate mass of the protonated fluconazole and its isotopologue.
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the signaling pathway of fluconazole.
Platform-Specific Considerations and Alternative Internal Standards
Triple Quadrupole (QqQ): The Quantitative Powerhouse
For regulated bioanalysis where sensitivity and robustness are paramount, the triple quadrupole mass spectrometer is the instrument of choice. The high selectivity of MRM allows for the detection of low-level analytes in complex matrices with excellent precision and accuracy. The use of this compound on a QqQ platform provides the most reliable quantitative data.
Quadrupole Time-of-Flight (Q-TOF): The Best of Both Worlds
Q-TOF instruments offer a significant advantage in drug metabolism studies and for screening purposes due to their high mass resolution and accuracy. While traditionally less sensitive than QqQs for targeted quantification, modern Q-TOFs have closed this gap considerably. Using this compound on a Q-TOF allows for confident quantification while simultaneously enabling the identification of potential metabolites of fluconazole in the same analytical run.
Fourier Transform Ion Cyclotron Resonance (FTICR): The Ultimate in Resolution
FTICR mass spectrometers provide the highest mass resolution and accuracy, making them invaluable for structural elucidation and the analysis of highly complex samples. While not typically used for routine quantitative bioanalysis due to their higher cost and operational complexity, they can be employed to definitively confirm the elemental composition of fluconazole and its metabolites.
Alternative Internal Standards
While this compound is an ideal internal standard, other alternatives are sometimes used:
-
Deuterated Fluconazole (e.g., Fluconazole-d4): This is a common and effective stable isotope-labeled internal standard. However, there is a small risk of chromatographic separation from the unlabeled analyte (isotopic effect) and potential for back-exchange of deuterium (B1214612) atoms.
-
Structural Analogs (e.g., Ketoconazole, Itraconazole): These compounds are structurally similar to fluconazole and can be used as internal standards. However, they may have different ionization efficiencies and chromatographic retention times, which may not perfectly compensate for matrix effects.
A Comparative Guide to the Bioanalysis of Fluconazole for Pharmacokinetic Studies: The Role of Stable Isotope-Labeled Internal Standards
This guide provides a comparative overview of bioanalytical methods for quantifying fluconazole (B54011) in biological matrices, with a focus on the application of stable isotope-labeled internal standards such as Fluconazole-¹³C₂,¹⁵N. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing robust analytical methods for pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the accuracy and precision of results.
Data Presentation: Comparison of Bioanalytical Methods
The selection of an appropriate bioanalytical method is crucial for generating reliable pharmacokinetic data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the quantification of fluconazole. The use of a stable isotope-labeled internal standard like Fluconazole-¹³C₂,¹⁵N is highly recommended for LC-MS/MS methods to compensate for matrix effects and variations in sample processing.
| Feature | HPLC-UV | LC-MS/MS with Stable Isotope-Labeled IS (e.g., Fluconazole-¹³C₂,¹⁵N) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; distinguishes between compounds with the same retention time but different mass. |
| Sensitivity | Lower; typically in the µg/mL range.[1] | Higher; can achieve ng/mL or even pg/mL sensitivity.[1][2] |
| Internal Standard | Structural analogue (e.g., ketoconazole, phenacetin).[1][3] | Stable isotope-labeled analogue (e.g., Fluconazole-¹³C₂,¹⁵N, Fluconazole-d4).[1][4] |
| Matrix Effect | Less susceptible but can be affected by interfering substances. | Prone to ion suppression or enhancement, effectively corrected by a co-eluting stable isotope-labeled IS. |
| Sample Volume | Typically requires larger sample volumes (e.g., >100 µL). | Can be adapted for smaller sample volumes (e.g., <100 µL).[1] |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Throughput | Generally lower due to longer run times. | Higher throughput is achievable with modern UPLC systems and rapid gradients. |
Typical Pharmacokinetic Parameters of Fluconazole
The following table summarizes the key pharmacokinetic parameters of fluconazole in healthy human adults, which are essential for the design and interpretation of bioequivalence and drug-drug interaction studies. These values are typically determined using the bioanalytical methods described above.
| Parameter | Description | Typical Value |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | >90% (oral).[5][6] |
| Tmax | The time to reach the maximum plasma concentration after drug administration. | 1-3 hours (oral).[7] |
| Cmax | The maximum plasma concentration of a drug. | Dose-proportional.[5][6] |
| AUC | The area under the plasma concentration-time curve, representing total drug exposure. | Dose-proportional.[7] |
| Half-life (t½) | The time required for the plasma concentration of a drug to decrease by half. | Approximately 30 hours (range: 20-50 hours).[5][7] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | ~0.7 L/kg.[5][6] |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | ~1 L/hour.[7] |
| Protein Binding | The extent to which a drug binds to plasma proteins. | Low (11-12%).[5][6] |
| Excretion | The primary route of elimination of the drug from the body. | ~80% excreted unchanged in the urine.[5][7] |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and straightforward method for sample preparation in fluconazole analysis.
-
Sample Collection : Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation : Centrifuge the blood samples to separate the plasma.
-
Aliquoting : Transfer a known volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a small volume of a concentrated solution of the internal standard (Fluconazole-¹³C₂,¹⁵N) to the plasma sample.
-
Precipitation : Add a precipitating agent, typically 3 volumes of cold acetonitrile, to the plasma sample.
-
Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube or a well plate for analysis by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical LC-MS/MS method for the quantification of fluconazole using a stable isotope-labeled internal standard.
-
Liquid Chromatography System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A suitable gradient to separate fluconazole from endogenous matrix components.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Injection Volume : 5 - 10 µL.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions :
-
Fluconazole: m/z 307.1 → 238.2[8]
-
Fluconazole-¹³C₂,¹⁵N (example): m/z 310.1 → 241.2 (hypothetical, exact mass would depend on labeling positions)
-
-
Data Analysis : The concentration of fluconazole in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of fluconazole.
Caption: Mechanism of action of fluconazole via inhibition of ergosterol biosynthesis.[9]
References
- 1. ijrpr.com [ijrpr.com]
- 2. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. japer.in [japer.in]
- 8. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Superiority of ¹³C and ¹⁵N Labeled Standards in Quantitative Mass Spectrometry
A comprehensive guide for researchers, scientists, and drug development professionals on the justification for using ¹³C and ¹⁵N labeled standards over other isotopic labels, supported by experimental data and detailed protocols.
In the realm of quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte of interest. Among the available stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) have emerged as the preferred choice for labeling standards, particularly in the fields of proteomics, metabolomics, and drug development. This guide provides a detailed comparison of ¹³C and ¹⁵N labeled standards with other common isotopic labels, primarily Deuterium (B1214612) (²H), highlighting the key performance characteristics that justify their superior standing.
Key Performance Characteristics: A Comparative Analysis
The ideal internal standard should co-elute with the analyte, exhibit long-term stability, and not interfere with the analyte's signal. As the following data illustrates, ¹³C and ¹⁵N labeled standards consistently outperform their deuterated counterparts in these critical areas.
| Performance Parameter | ¹³C and ¹⁵N Labeled Standards | Deuterium (²H) Labeled Standards | Rationale & Implications |
| Isotopic Stability | Highly stable. The ¹³C and ¹⁵N isotopes are integrated into the core chemical structure of the molecule and are not susceptible to back-exchange under typical analytical conditions.[1][2] | Variable stability. Deuterium atoms, especially those on heteroatoms (e.g., -OH, -NH), can be prone to back-exchange with protons from the solvent or sample matrix, particularly under acidic or basic conditions.[1][3] | Back-exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, resulting in inaccurate quantification.[3] |
| Chromatographic Co-elution | Excellent co-elution. Due to the minimal difference in physicochemical properties, ¹³C and ¹⁵N labeled standards almost perfectly co-elute with the unlabeled analyte.[4][5] | Prone to chromatographic shifts. The "isotope effect" of deuterium can alter the polarity and retention time of the molecule, causing it to elute slightly earlier than the native analyte in liquid chromatography.[4][5][6] | Lack of co-elution can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantitative accuracy. In some cases, this has been shown to cause errors as high as 40%.[4][7] |
| Isotopic Interference | Lower potential for interference. The mass shift provided by ¹³C and ¹⁵N labeling is typically large enough to move the internal standard's signal away from the natural isotopic cluster of the unlabeled analyte.[2] | Higher potential for interference. While the mass shift is present, in-source fragmentation and the potential for H-D exchange can complicate the mass spectra and lead to overlapping signals.[2] | Minimal isotopic interference is crucial for a clean signal and accurate measurement, especially at low analyte concentrations. |
| Mass Shift | Provides a distinct and predictable mass shift based on the number of incorporated ¹³C or ¹⁵N atoms, allowing for larger mass differences (e.g., +6 Da for ¹³C₆-Arginine).[6] | Provides a distinct mass shift, but the number of deuterium atoms that can be incorporated without significantly altering the molecule's properties is often limited. | A larger mass shift provides better separation of the analyte and internal standard signals in the mass spectrometer, reducing the risk of cross-talk. |
| Cost of Synthesis | Generally higher due to more complex synthetic procedures.[8] | Typically less expensive and more widely available.[8][9][10] | While cost is a practical consideration, the potential for compromised data quality with deuterated standards often justifies the investment in ¹³C or ¹⁵N labeled standards for critical applications. |
Experimental Workflow: Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique in quantitative proteomics that relies on the metabolic incorporation of ¹³C and/or ¹⁵N labeled amino acids. The following diagram illustrates a typical SILAC experimental workflow.
Detailed Experimental Protocol: A General Guideline for SILAC
The following protocol provides a general framework for conducting a SILAC experiment. Specific details may need to be optimized based on the cell line and experimental goals.
-
Adaptation Phase:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with a ¹³C and/or ¹⁵N labeled essential amino acid (e.g., L-Arginine:HCl (U-¹³C₆, 99%) and L-Lysine:2HCl (U-¹³C₆, 99%; U-¹⁵N₂, 99%)).
-
Allow the cells to undergo at least five to six cell divisions to ensure near-complete incorporation of the heavy amino acids into the proteome. The incorporation efficiency should be checked by mass spectrometry.[11][12]
-
-
Experimental Phase:
-
Once full incorporation is confirmed, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).[12]
-
-
Sample Preparation:
-
After the experimental treatment, harvest the cells.
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.[13]
-
Lyse the mixed cells and extract the proteins using a suitable lysis buffer.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the peptides. The relative abundance of a protein between the two experimental conditions is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[12]
-
Conclusion: The Justified Choice for High-Quality Data
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
Comparative metabolism study of Fluconazole and its analogs using Fluconazole-13C2,15N.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of the widely-used antifungal agent, fluconazole (B54011), and its structural analogs. While direct comparative studies using isotopically labeled Fluconazole-¹³C₂,¹⁵N are not yet available in published literature, this document synthesizes existing data on fluconazole's metabolism and the reported biological activities of its analogs. Furthermore, it proposes a detailed experimental protocol for a future comparative metabolism study utilizing Fluconazole-¹³C₂,¹⁵N to facilitate head-to-head analysis.
Introduction to Fluconazole and its Analogs
Fluconazole is a triazole antifungal agent that has been a mainstay in the treatment of various fungal infections for decades.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately inhibits fungal growth.[3]
In response to emerging resistance and the need for improved therapeutic profiles, numerous fluconazole analogs have been synthesized and evaluated.[4][5][6] These modifications often target three main regions of the fluconazole molecule: the hydroxyl group, the aromatic ring, and the 1,2,4-triazole (B32235) rings, with the aim of enhancing antifungal potency, broadening the spectrum of activity, and improving pharmacokinetic parameters.[1][4]
Comparative Metabolism and Pharmacokinetics
Fluconazole exhibits a high degree of metabolic stability in humans.[7][8] The majority of an administered dose is excreted unchanged in the urine.[9] This characteristic contributes to its predictable pharmacokinetic profile and relatively long half-life.[8][10]
Table 1: Pharmacokinetic Parameters of Fluconazole in Humans
| Parameter | Value | Reference |
| Bioavailability (Oral) | >90% | [8][9] |
| Plasma Protein Binding | 11-12% | [7][10] |
| Volume of Distribution | ~0.7 L/kg | [7][8] |
| Terminal Half-Life | ~30 hours | [7][10] |
| Primary Route of Elimination | Renal Excretion (~80% as unchanged drug) | [7][9] |
Metabolism of Fluconazole:
Fluconazole undergoes minimal metabolism in the liver.[2] Approximately 11% of an administered dose is excreted in the urine as metabolites.[9] The identified metabolites include a glucuronide conjugate and an N-oxide derivative. Fluconazole is also known to be an inhibitor of several cytochrome P450 enzymes, notably CYP2C9, CYP2C19, and CYP3A4, which can lead to drug-drug interactions.[2]
Metabolism of Fluconazole Analogs:
Data on the metabolism of specific fluconazole analogs is less comprehensive and varies depending on the structural modifications. However, in vitro studies using liver microsomes are a common approach to assess their metabolic stability and identify potential metabolites.[11][12][13] For instance, analogs with modifications to the aromatic ring or the propanol (B110389) backbone may exhibit different susceptibilities to CYP450-mediated metabolism. Some studies on novel analogs have shown enhanced in vitro antifungal activity compared to fluconazole, suggesting that metabolic stability could be a factor in their improved potency.[5][6]
Table 2: Comparison of In Vitro Antifungal Activity of Fluconazole and Selected Analogs
| Compound | Target Organism | MIC (μg/mL) | Reference |
| Fluconazole | Candida albicans | 4-16 | [6] |
| Analog 8b (Urea-based) | Candida albicans | 0.5 | [6] |
| Analog 8c (Urea-based) | Candida albicans | 0.5 | [6] |
| Analog 9g (1,3,4-Oxadiazole) | Various pathogenic fungi | ≤ 0.125 | [5] |
| Analog 9k (1,3,4-Oxadiazole) | Various pathogenic fungi | ≤ 0.125 | [5] |
MIC (Minimum Inhibitory Concentration) values are indicative of in vitro potency. Lower values suggest greater antifungal activity.
Proposed Experimental Protocol for a Comparative Metabolism Study using Fluconazole-¹³C₂,¹⁵N
To directly compare the metabolic fate of fluconazole and its analogs, a study utilizing a stable isotope-labeled internal standard like Fluconazole-¹³C₂,¹⁵N is proposed. This approach allows for accurate quantification and metabolite identification by mass spectrometry.
3.1. Objective:
To compare the in vitro and in vivo metabolic profiles of fluconazole and its selected analogs using Fluconazole-¹³C₂,¹⁵N as an internal standard.
3.2. Materials:
-
Fluconazole and its analogs
-
Fluconazole-¹³C₂,¹⁵N (as internal standard)
-
Human liver microsomes (HLM) and S9 fractions[13]
-
NADPH regenerating system[14]
-
UDPGA (for Phase II metabolism)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Phosphate buffer
3.3. In Vitro Metabolism in Human Liver Microsomes:
-
Incubation: Incubate fluconazole and each analog (e.g., at 1 µM) with HLM (e.g., 0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C. A parallel incubation with UDPGA can be performed to assess glucuronidation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching and Extraction: Stop the reaction by adding ice-cold acetonitrile containing Fluconazole-¹³C₂,¹⁵N (internal standard). Centrifuge to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent drug depletion and identify metabolite formation.
3.4. In Vivo Metabolism in an Animal Model (e.g., Rats):
-
Dosing: Administer fluconazole and each analog orally or intravenously to different groups of rats.
-
Sample Collection: Collect blood, urine, and feces at predetermined time points.
-
Sample Preparation: Process plasma, urine, and fecal homogenates by protein precipitation or liquid-liquid extraction with a solvent containing Fluconazole-¹³C₂,¹⁵N.
-
LC-MS/MS Analysis: Analyze the extracts to determine the pharmacokinetic profiles of the parent compounds and identify and quantify their metabolites.
3.5. Analytical Method:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for quantification. Use a high-resolution mass spectrometer (e.g., Q-TOF) for metabolite identification.
Visualizations
Diagram 1: Metabolic Pathway of Fluconazole
Caption: Simplified metabolic pathway of fluconazole in humans.
Diagram 2: Experimental Workflow for In Vitro Metabolism Study
Caption: Proposed workflow for in vitro comparative metabolism study.
Conclusion
While fluconazole is known for its metabolic stability, the development of new analogs necessitates a thorough understanding of their metabolic profiles to predict their efficacy, safety, and potential for drug interactions. The use of stable isotope-labeled internal standards, such as Fluconazole-¹³C₂,¹⁵N, in comparative metabolism studies offers a robust platform for generating high-quality data. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of antifungal drug development.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity | MDPI [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Optimizing Fluconazole Quantification: A Comparative Guide to Internal Standards for Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fluconazole (B54011) in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability heavily depends on the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison of Fluconazole-¹³C₂,¹⁵N with alternative internal standards, supported by experimental data from published literature, to establish its superior performance in defining the linearity and range of quantification.
The Critical Role of the Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.
Comparison of Internal Standards for Fluconazole Analysis
Fluconazole-¹³C₂,¹⁵N represents the most advanced choice for an internal standard in fluconazole bioanalysis. Its key advantage lies in the use of heavy isotopes of carbon and nitrogen. This labeling strategy ensures that the internal standard co-elutes perfectly with the native fluconazole, providing the most accurate compensation for matrix effects and ionization variability.
Alternatives include deuterated standards (e.g., Fluconazole-d₄) and structural analogs (e.g., prednisone, phenacetin). While widely used, these alternatives have inherent limitations compared to ¹³C,¹⁵N-labeled compounds. Deuterated standards can sometimes exhibit a slight chromatographic shift (isotope effect), leading to differential ionization and potentially compromising accuracy. Structural analogs have different chemical structures and, therefore, may not adequately compensate for analyte-specific matrix effects or extraction inconsistencies.
The following table summarizes the performance of bioanalytical methods for fluconazole using different internal standards, based on data from various studies.
| Parameter | Fluconazole-¹³C₂,¹⁵N | Fluconazole-d₄ / Deuterium-labeled IS | Structural Analog (e.g., Prednisone) |
| Linearity (R²) | Expected to be ≥ 0.999 | > 0.999[1] | > 0.9978[2] |
| LLOQ (ng/mL) | Expected to be ≤ 10 | 10[3][4] | 105[2] |
| ULOQ (ng/mL) | Expected to be ≥ 10,000 | 10,000[3][4] | 5,600[2] |
| Co-elution with Analyte | Yes (Identical) | Partial separation may occur | No (Different retention time) |
| Matrix Effect Compensation | Most effective | Generally effective, but can be compromised by chromatographic shift | Less effective |
Note: Specific experimental data for Fluconazole-¹³C₂,¹⁵N is not publicly available in the reviewed literature. The expected performance is based on the established advantages of ¹³C and ¹⁵N stable isotope labeling over deuterated and structural analog standards.
Experimental Protocols
A robust and reliable quantification of fluconazole requires a meticulously validated experimental protocol. The following is a detailed methodology for establishing the linearity and range of quantification for fluconazole in human plasma using an LC-MS/MS system.
Preparation of Stock and Working Solutions
-
Fluconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluconazole reference standard in methanol (B129727).
-
Fluconazole-¹³C₂,¹⁵N Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Fluconazole-¹³C₂,¹⁵N in methanol.
-
Working Solutions: Prepare serial dilutions of the fluconazole stock solution in a 50:50 mixture of methanol and water to create a series of calibration standards. Prepare a working solution of Fluconazole-¹³C₂,¹⁵N at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the fluconazole working solutions to achieve a series of concentrations covering the expected therapeutic range (e.g., 10, 50, 100, 500, 1000, 5000, and 10,000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 800, and 8000 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (Fluconazole-¹³C₂,¹⁵N in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of fluconazole from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Fluconazole: m/z 307.1 → 238.1
-
Fluconazole-¹³C₂,¹⁵N: m/z 310.1 → 241.1 (Example transition, exact mass will depend on labeling pattern)
-
-
Data Analysis and Establishing Linearity
-
Construct a calibration curve by plotting the peak area ratio of fluconazole to Fluconazole-¹³C₂,¹⁵N against the nominal concentration of the calibration standards.
-
Apply a linear regression model with a weighting factor (e.g., 1/x²) to the calibration curve.
-
The linearity is acceptable if the coefficient of determination (R²) is ≥ 0.99.
-
The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision (coefficient of variation ≤ 20%) and accuracy (within ±20% of the nominal value).
-
The Upper Limit of Quantification (ULOQ) is the highest concentration on the calibration curve that meets the same precision and accuracy criteria.
Visualizing the Workflow and a Comparison of Internal Standards
To further clarify the experimental process and the rationale for selecting Fluconazole-¹³C₂,¹⁵N, the following diagrams illustrate the workflow for establishing linearity and the logical relationship between different types of internal standards.
Caption: Experimental workflow for establishing linearity and quantification range.
Caption: Comparison of internal standard types for fluconazole analysis.
References
- 1. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. A rapid and sensitive LC-MS/MS method for determination of fluconazole in human plasma and its application in infants with Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
Safety Operating Guide
Navigating the Safe Disposal of Fluconazole-13C2,15N: A Guide for Laboratory Professionals
The proper disposal of isotopically labeled compounds is paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Fluconazole-13C2,15N, a stable isotope-labeled antifungal agent, adherence to established disposal protocols is a critical aspect of the research lifecycle. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Safety Principles and Regulatory Framework
The key principle governing the safe handling and disposal of this compound is that the isotopic labeling with stable isotopes ¹³C and ¹⁵N does not alter the chemical reactivity or toxicity of the parent molecule, fluconazole (B54011).[1][] Therefore, the safety precautions and disposal procedures are identical to those for unlabeled fluconazole.[1] It is crucial to note that ¹³C and ¹⁵N are stable, non-radioactive isotopes, and thus no radiological safety measures are required.[1][3]
The disposal of pharmaceutical waste, including fluconazole, is governed by a multi-tiered regulatory landscape. In the United States, the Environmental Protection Agency (EPA) and in some cases the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing these procedures.[4] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to manage hazardous waste from its generation to its final disposal.[4] Many states have their own regulations that can be more stringent than federal mandates, making it imperative for laboratory personnel to be familiar with their specific state and local requirements.[4][5]
Fluconazole is considered harmful if swallowed, may damage fertility or the unborn child, and is toxic to aquatic life with long-lasting effects.[6][7] Consequently, it should be treated as hazardous waste and not be disposed of down the drain or in regular trash.
Quantitative Data Summary
| Toxicity Data for Fluconazole | |
| Oral (rat) LD50 | 1271 mg/kg |
| Intraperitoneal (rat) LD50 | 941 mg/kg |
| Intravenous (rat) LD50 | 200 mg/kg |
| Oral (mouse) LD50 | 1408 mg/kg |
| Intraperitoneal (mouse) LD50 | 1273 mg/kg |
| Intravenous (mouse) LD50 | 200 mg/kg |
| Oral (dog) LD50 | 300 mg/kg |
| Intravenous (dog) LD50 | 100 mg/kg |
| Source: Santa Cruz Biotechnology, Inc. |
Step-by-Step Disposal Procedures
A systematic approach is essential for the safe disposal of this compound. The following steps provide a general guideline; however, always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for the compound.[4]
1. Waste Characterization and Segregation:
-
Characterize the Waste: Based on the SDS, fluconazole is hazardous.[7][8] Therefore, this compound waste must be managed as hazardous chemical waste.
-
Segregate at the Source: All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), should be segregated from other waste streams at the point of generation.[4] Use clearly labeled, dedicated waste containers.[4]
2. Containerization:
-
Select a Compatible Container: Collect the waste in a suitable, closed container that is chemically compatible with fluconazole.[4][9] The container should be in good condition, with no leaks or damage.[10]
-
Proper Sealing: Ensure the container is properly sealed to prevent spills or leaks.[4]
3. Labeling:
-
Clear and Accurate Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's waste management plan and local regulations.[4][9] The label should also include the date the waste was first added to the container.[10]
4. Storage:
-
Designated Storage Area: Store the waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4][5][8]
-
Ventilation: The storage area should be well-ventilated.[4]
-
Locked Storage: Store in a locked-up area or one that is only accessible to authorized personnel.[8]
5. Final Disposal:
-
Engage a Licensed Vendor: Arrange for the disposal of the waste through a licensed and reputable hazardous waste disposal vendor.[4] This vendor will be responsible for the transportation and final disposal in accordance with all applicable regulations.
-
Preferred Disposal Method: The recommended method for the disposal of pharmaceutical waste is high-temperature incineration in an approved facility.[11]
-
Documentation: Maintain meticulous records of all this compound waste generated and disposed of.[4]
Experimental Protocol: Spill Cleanup
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Remove all ignition sources.[5]
-
Clean up spills immediately.[5]
-
Avoid contact with skin and eyes by wearing appropriate PPE (gloves, safety glasses, lab coat).[5]
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Place the spilled material into a suitable, labeled container for waste disposal.[5]
-
-
Major Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chronon-public.s3.amazonaws.com [chronon-public.s3.amazonaws.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. Pharmaceutical Waste Disposal and Proper Labeling | TriHaz Solutions [trihazsolutions.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
